Ethyl 2-aminothiazole-4-carboxylate hydrobromide
Description
Properties
IUPAC Name |
ethyl 2-amino-1,3-thiazole-4-carboxylate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.BrH/c1-2-10-5(9)4-3-11-6(7)8-4;/h3H,2H2,1H3,(H2,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLKNNNNKWTAMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physical and chemical properties of Ethyl 2-aminothiazole-4-carboxylate
An In-depth Technical Guide to Ethyl 2-aminothiazole-4-carboxylate
Ethyl 2-aminothiazole-4-carboxylate is a pivotal heterocyclic compound widely utilized as a versatile building block in the realms of medicinal chemistry and agrochemical synthesis. Its unique molecular architecture, featuring a reactive aminothiazole core coupled with an ethyl ester moiety, makes it a valuable intermediate for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and its significant role in drug discovery and development.
Physical and Chemical Properties
Ethyl 2-aminothiazole-4-carboxylate is typically a white to pale beige or pale yellow crystalline powder.[1][2] Its fundamental properties are summarized in the table below, providing a clear reference for researchers and chemists.
| Property | Value | Reference |
| CAS Number | 5398-36-7 | [1] |
| Molecular Formula | C₆H₈N₂O₂S | [2] |
| Molecular Weight | 172.21 g/mol | [2] |
| Appearance | White to Orange to Green powder to crystal | |
| Melting Point | 177-181 °C | [3][4] |
| Boiling Point | 308.0 ± 15.0 °C (Predicted) | [1] |
| Density | 1.336 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| pKa | 2.60 ± 0.10 (Predicted) | [1] |
| Maximum Absorption (λmax) | 284 nm (in Methanol) | [1] |
| InChI | 1S/C6H8N2O2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3,(H2,7,8) | [2] |
| SMILES | CCOC(=O)C1=CSC(=N1)N | [2] |
Spectral Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of Ethyl 2-aminothiazole-4-carboxylate. Key spectral data are available from various sources:
-
¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance spectra are available for this compound, providing detailed information about its atomic structure.[2][5]
-
Infrared (IR) Spectroscopy: FTIR spectra, often recorded using KBr pellets, are used to identify the functional groups present in the molecule.[2]
-
Mass Spectrometry (MS): GC-MS data is available, which helps in determining the molecular weight and fragmentation pattern of the compound.[2]
Experimental Protocols
Synthesis of Ethyl 2-aminothiazole-4-carboxylate (Hantzsch Thiazole Synthesis)
A common and efficient method for the preparation of Ethyl 2-aminothiazole-4-carboxylate is the Hantzsch thiazole synthesis.[1][6] This reaction involves the condensation of an α-haloketone (or ester) with a thioamide.
Materials:
-
Thiourea
-
Ethyl bromopyruvate
-
Ethanol
Procedure:
-
A mixture of thiourea (1.2 mmol) and ethyl bromopyruvate (1 mmol) is prepared in ethanol (2 mL).[1][6]
-
The reaction mixture is stirred at 70°C for approximately 1 hour.[1][6]
-
Upon completion of the reaction, which can be monitored by thin-layer chromatography, the mixture is cooled to room temperature.[1][6]
-
The cooled mixture is then poured into ice water, causing the product to precipitate.[1][6]
-
The resulting solid precipitate is collected by filtration and dried to yield Ethyl 2-aminothiazole-4-carboxylate.[1][6]
Caption: General workflow for the synthesis of Ethyl 2-aminothiazole-4-carboxylate.
Reactivity and Applications in Drug Development
The chemical reactivity of Ethyl 2-aminothiazole-4-carboxylate is centered around the nucleophilic 2-amino group and the ester functionality, which can be readily modified. This makes it a highly valuable scaffold in medicinal chemistry.
Key Intermediate in Kinase Inhibitors
Ethyl 2-aminothiazole-4-carboxylate is a key intermediate in the synthesis of various pharmaceuticals, particularly kinase inhibitors used in cancer therapy.[1][7] The 2-aminothiazole moiety is a well-established pharmacophore that can form crucial hydrogen bond interactions with the hinge region of protein kinases.
Notable applications include its use in the preparation of:
-
Anaplastic Lymphoma Kinase (ALK) Inhibitors: These are targeted therapies for certain types of non-small cell lung cancer.[1][8]
-
Stearoyl-CoA Desaturase (SCD1) Inhibitors: These compounds are being investigated for their potential in treating cancer and metabolic disorders.[1][7][8]
The general pathway from this intermediate to a final drug candidate involves several synthetic steps where the amino group and the ester are functionalized to build the final complex molecule.[9]
Caption: Role of Ethyl 2-aminothiazole-4-carboxylate in the drug discovery pipeline.
Other Applications
Beyond pharmaceuticals, this compound also finds use in the agrochemical industry as a building block for developing effective and environmentally conscious pesticides and herbicides.[4] Its derivatives have been explored for a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[4][9][10]
Safety and Handling
Ethyl 2-aminothiazole-4-carboxylate is classified as an irritant.[1] It is known to cause skin and serious eye irritation.[11] It may also be harmful if swallowed or in contact with skin and may cause respiratory irritation.[11] Therefore, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and dark place in a tightly sealed container.[1]
References
- 1. Ethyl 2-amino-1,3-thiazole-4-carboxylate CAS#: 5398-36-7 [m.chemicalbook.com]
- 2. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. エチル-2-アミノチアゾール-4-カルボキシラート 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. Ethyl 2-amino-1,3-thiazole-4-carboxylate | 5398-36-7 [chemicalbook.com]
- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Ethyl 2-aminothiazole-4-carboxylate - High purity | EN [georganics.sk]
A Guide to Core Starting Materials for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Heterocyclic compounds form the bedrock of medicinal chemistry and drug development, with their unique structures enabling a vast range of biological activities. The strategic synthesis of these scaffolds is paramount, and success often begins with the judicious selection of versatile and readily available starting materials. This technical guide provides an in-depth overview of core starting materials, focusing on dicarbonyl compounds and their derivatives, which serve as foundational building blocks for a multitude of essential heterocyclic rings.
This document details the reaction mechanisms, experimental protocols, and quantitative data for the synthesis of key five- and six-membered heterocycles, including furans, pyrroles, thiophenes, pyrazoles, pyridines, pyrimidines, and benzodiazepines.
General Synthetic Workflow
The synthesis of a target heterocycle from a dicarbonyl starting material generally follows a well-defined workflow. The process begins with the selection of an appropriate dicarbonyl compound and a complementary reactant based on the desired heterocyclic core. The subsequent cyclocondensation reaction, often facilitated by a catalyst, is followed by isolation and purification of the final product.
Caption: General experimental workflow for heterocyclic synthesis.
1,4-Dicarbonyl Compounds: Precursors to Five-Membered Aromatics
1,4-Dicarbonyl compounds, such as hexane-2,5-dione, are exceptionally versatile starting materials for synthesizing five-membered aromatic heterocycles like furans, pyrroles, and thiophenes through the celebrated Paal-Knorr Synthesis . The core principle involves the cyclization of the dicarbonyl with an appropriate reagent that introduces the desired heteroatom.
Paal-Knorr Furan Synthesis
The synthesis of furans is achieved through the acid-catalyzed dehydration of a 1,4-dicarbonyl compound. The mechanism involves the protonation of one carbonyl group, which facilitates a nucleophilic attack from the enol form of the second carbonyl, leading to a cyclic hemiacetal that readily dehydrates to form the aromatic furan ring.[1][2][3]
Caption: Mechanism of the Paal-Knorr furan synthesis.
Experimental Protocol: Synthesis of 2,5-Dimethylfuran
-
To a solution of hexane-2,5-dione (1.14 g, 10 mmol) in toluene (50 mL), add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).
-
Heat the mixture to reflux using a Dean-Stark apparatus to facilitate the removal of water.
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Wash the solution with a saturated aqueous sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield 2,5-dimethylfuran.
| Starting Material | Reagent/Catalyst | Conditions | Yield | Reference |
| Hexane-2,5-dione | p-TsOH | Toluene, Reflux | ~90% | Generic Protocol |
| 1,4-Diphenylbutane-1,4-dione | H₂SO₄ | Ethanol, Reflux | High | [1] |
| 3,4-Diacetylhexane-2,5-dione | P₂O₅ | Neat, Heat | Good | [1] |
Paal-Knorr Pyrrole Synthesis
When a 1,4-dicarbonyl compound is condensed with ammonia or a primary amine under neutral or weakly acidic conditions, a pyrrole is formed. The mechanism involves the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the pyrrole.[1][2][4]
Experimental Protocol: Synthesis of 2,5-Dimethyl-1-phenylpyrrole
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg, 2.0 mmol), hexane-2,5-dione (228 mg, 2.0 mmol), and methanol (0.5 mL).[5]
-
Add one drop of concentrated hydrochloric acid to the mixture.[5]
-
Heat the reaction mixture to reflux and maintain for 15 minutes.[5]
-
After the reflux period, cool the flask in an ice bath.[5]
-
Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[5]
-
Collect the solid product by vacuum filtration.[5]
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[5]
| 1,4-Dicarbonyl | Amine | Catalyst | Conditions | Yield | Reference |
| Hexane-2,5-dione | Aniline | HCl (cat.) | MeOH, Reflux, 15 min | ~52% | [5] |
| Hexane-2,5-dione | Various Amines | Ascorbic Acid | Solvent-free | Moderate-Excellent | [6] |
| Hexane-2,5-dione | Aniline | Fe³⁺-montmorillonite | Room Temp | Good | [4] |
Paal-Knorr Thiophene Synthesis
Thiophenes are synthesized by heating a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[1][7] These reagents convert the carbonyl groups to thioketones, which then cyclize and dehydrate in a manner analogous to furan synthesis.[7][8] Caution is advised as these reactions can generate toxic hydrogen sulfide (H₂S) gas.[7]
| 1,4-Dicarbonyl | Sulfurizing Agent | Conditions | Yield | Reference |
| Hexane-2,5-dione | P₄S₁₀ | Neat, Heat | Good | [7] |
| Acetonylacetone | Lawesson's Reagent | Toluene, Reflux | Good | [7][9] |
| 1,4-Diphenylbutane-1,4-dione | P₄S₁₀ | Xylene, Reflux | High | [9] |
1,3-Dicarbonyl Compounds: Access to Pyrazoles, Pyridines, and Pyrimidines
1,3-Dicarbonyl compounds, including β-ketoesters like ethyl acetoacetate and β-diketones, are fundamental building blocks for a wide range of six-membered heterocycles and the five-membered pyrazole ring.
Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[10][11] The reaction proceeds via condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the stable, aromatic pyrazole ring.[10][11]
Caption: Mechanism of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)
-
In a round-bottom flask, carefully combine ethyl acetoacetate (1.625 mL, 12.5 mmol) and phenylhydrazine (1.25 mL, 12.5 mmol) in a fume hood. The addition is slightly exothermic.[12]
-
Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.[12]
-
After heating, transfer the resulting heavy syrup into a beaker and cool thoroughly in an ice-water bath.[12]
-
Add 2 mL of diethyl ether and stir vigorously until a crude powdered solid is obtained.[12]
-
Collect the product by vacuum filtration using a Büchner funnel and wash the solid with diethyl ether.[12]
-
Recrystallize the solid from a minimum amount of hot 95% ethanol (approx. 5–7 mL). Allow the solution to cool to room temperature, then in an ice bath to complete crystallization.[12]
-
Filter the pure product, dry in a desiccator, and determine the yield. The expected melting point is 125–127 °C.[12]
| 1,3-Dicarbonyl | Hydrazine | Conditions | Yield | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Neat, 135-145°C, 1 hr | Very Good | [12] |
| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol, Acetic Acid (cat.), 100°C, 1 hr | 79% | [11][13] |
| Acetylacetone | Phenylhydrazine | Ethanol, Reflux | High | Generic Protocol |
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction that combines an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source (like ammonia or ammonium acetate) to form a 1,4-dihydropyridine.[14][15] This intermediate is then oxidized to the corresponding aromatic pyridine derivative.[15][16]
Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
-
Combine benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1 equivalent).
-
The reaction can be performed in ethanol under reflux or under solvent-free microwave irradiation for a shorter duration.[14]
-
For the classical method, reflux the ethanolic mixture for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to induce crystallization of the 1,4-dihydropyridine product.
-
Collect the product by filtration and wash with cold ethanol.
-
To obtain the final pyridine, the isolated dihydropyridine can be oxidized using an oxidizing agent like nitric acid or ferric chloride.[15]
| Aldehyde | β-Ketoester | Nitrogen Source | Conditions | Yield (Dihydropyridine) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | p-TSA, Ultrasonic irradiation, Aqueous | 96% | [15] |
| Formaldehyde | Ethyl acetoacetate | Ammonium acetate | Microwave, Solvent-free, 100s | Good | [14] |
| Various aldehydes | Ethyl acetoacetate | Ammonia | Ethanol, Reflux | Good | [14] |
Pyrimidine Synthesis (Biginelli Reaction)
The Biginelli reaction is another vital multi-component synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from a β-ketoester, an aldehyde, and urea (or thiourea).[17][18][19] This acid-catalyzed reaction provides a straightforward route to highly functionalized pyrimidine scaffolds.
Experimental Protocol: Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
-
Conventional Method: In a round-bottom flask, mix benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1 mmol), and a catalytic amount of HCl in ethanol.[18][20]
-
Reflux the mixture for 3-4 hours, monitoring by TLC.[20]
-
After completion, cool the reaction mixture and pour it into ice-cold water.[20]
-
Collect the precipitated solid by filtration, wash with water, and dry.[20]
-
Recrystallize the product from hot ethanol to obtain the pure DHPM.[20]
-
Grindstone Method: A mixture of benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), CuCl₂·2H₂O (0.25 mmol), and a few drops of concentrated HCl is ground in a mortar and pestle at room temperature for a few minutes.[19] The product is then washed with water and collected by filtration.[19]
| Aldehyde | β-Dicarbonyl | N-Source | Catalyst/Conditions | Yield | Reference |
| Benzaldehyde | Ethyl acetoacetate | Urea | HCl, Ethanol, Reflux | 58-62% | [20] |
| Benzaldehyde | Ethyl acetoacetate | Urea | CuCl₂·2H₂O/HCl, Grinding | >90% | [19] |
| Substituted Benzaldehydes | Ethyl acetoacetate | Thiourea | NH₄(H₂PO₄), Ethanol, Stir, 2 hr | Good | [18] |
1,2- and 1,3-Dicarbonyls in Diazepine Synthesis
Dicarbonyl compounds also serve as precursors for seven-membered rings like benzodiazepines, which are privileged structures in medicinal chemistry. The synthesis typically involves the condensation of an o-phenylenediamine with a dicarbonyl compound.
Synthesis of 1,5-Benzodiazepines
The condensation of o-phenylenediamine with a β-diketone like pentane-2,4-dione (acetylacetone) or other ketones yields 1,5-benzodiazepine derivatives. The reaction is often catalyzed by acids such as p-toluenesulfonic acid (p-TSA).[21]
Experimental Protocol: Synthesis of 2,2,4-Triethyl-3-methyl-2,3-dihydro-1H-1,5-benzodiazepine
-
Grind o-phenylenediamine (1.08 g, 10 mmol) and p-TSA (0.12 g, 0.6 mmol) together and transfer to a 50 mL round-bottom flask.[21]
-
Add 3-pentanone (1.72 g, 20 mmol) to the flask.[21]
-
Heat the mixture at 80-85°C for 10-20 minutes.[21]
-
Monitor the reaction to completion by TLC (EtOAc:Cyclohexane 1:6).[21]
-
Dilute the reaction mixture with water and extract with ethyl acetate (2 x 10 mL).[21]
-
Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify by silica gel chromatography to afford the product.[21]
| Diamine | Ketone | Catalyst | Conditions | Yield | Reference |
| o-Phenylenediamine | 3-Pentanone | p-TSA | 80-85°C, 10-20 min | 92% | [21] |
| o-Phenylenediamine | Acetone | Zeolite | Acetonitrile | Good | [22] |
| o-Phenylenediamine | Various Ketones | Montmorillonite K10 | Solvent-free | Good | [22] |
| o-Phenylenediamine | Acetophenone | Iodine (10 mol%) | Ethanol, Reflux, 30 min | Good-Moderate | [23] |
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. chemistry-online.com [chemistry-online.com]
- 6. researchgate.net [researchgate.net]
- 7. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 8. quora.com [quora.com]
- 9. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 10. benchchem.com [benchchem.com]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. books.rsc.org [books.rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 16. chemtube3d.com [chemtube3d.com]
- 17. sennosbiotech.com [sennosbiotech.com]
- 18. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 21. scialert.net [scialert.net]
- 22. ijtsrd.com [ijtsrd.com]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 2-aminothiazole-4-carboxylate Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-aminothiazole-4-carboxylate and its derivatives are significant scaffolds in medicinal chemistry, forming the core of various therapeutic agents.[1][2] The hydrobromide salt of this ethyl ester is of particular interest for its potential applications in drug development, owing to its modified solubility and stability properties. This technical guide provides a comprehensive overview of the synthesis, and physicochemical properties of Ethyl 2-aminothiazole-4-carboxylate Hydrobromide, with a focus on the experimental methodologies. While the complete crystal structure of this compound is not publicly available in the searched literature, this guide presents a template for the expected crystallographic data based on a closely related structure, N-benzyl-4-methylthiazolium bromide.[3][4]
Molecular Structure
The molecular structure of the cation of this compound is depicted below. The positive charge is localized on the thiazolium ring system.
References
Navigating the Stability Landscape of Ethyl 2-aminothiazole-4-carboxylate Hydrobromide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 2-aminothiazole-4-carboxylate hydrobromide, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of this compound throughout its lifecycle.
While specific, publicly available quantitative stability data for this compound is limited, this guide outlines the best practices for storage based on available safety data sheets and provides a framework for conducting detailed stability assessments through forced degradation studies, in line with industry standards.
Recommended Storage and Handling
To maintain its quality and prevent degradation, this compound should be stored under controlled conditions. The primary recommendations are summarized below:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool location. Refrigeration at 4°C is often advised. | Minimizes the rate of potential thermal degradation reactions. |
| Light | Protect from light. | Prevents photochemical degradation. |
| Atmosphere | Store in a dry, well-ventilated place. | Avoids hydrolysis and degradation from humidity. |
| Container | Keep container tightly closed. | Prevents exposure to moisture and atmospheric contaminants. |
Assessing Chemical Stability: A Forced Degradation Protocol Framework
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods. The following section details a representative experimental protocol for evaluating the stability of this compound under various stress conditions.
Experimental Protocol: Forced Degradation Study
Objective: To investigate the degradation profile of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Phosphate buffer
-
Primary and secondary reference standards of the compound
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)
-
pH meter
-
Photostability chamber (ICH Q1B compliant)
-
Temperature and humidity-controlled oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the stock solution to the following stress conditions. Samples should be taken at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyzed by a stability-indicating HPLC method.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. If no degradation is observed, repeat with 1 N HCl, potentially with heating (e.g., 60°C). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. If no degradation is observed, repeat with 1 N NaOH, potentially with heating (e.g., 60°C). Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. If no degradation is observed, repeat with 30% H₂O₂. Store the solution at room temperature and protect from light.
-
Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven.
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
Develop and validate a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products.
-
Analyze the stressed samples and quantify the amount of parent compound remaining and any degradation products formed.
-
Peak purity analysis should be performed using a DAD to ensure that the parent peak is free from co-eluting impurities.
-
Summary of Forced Degradation Stress Conditions
| Stress Condition | Reagent/Condition | Typical Concentration/Level |
| Acid Hydrolysis | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | 0.1 N to 1 N |
| Base Hydrolysis | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | 0.1 N to 1 N |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% to 30% |
| Thermal | Dry Heat | > 40°C (e.g., 60°C, 80°C) |
| Photolytic | UV and Visible Light | ICH Q1B Guidelines |
Visualizing the Stability Assessment Workflow
The following diagram illustrates the logical workflow for conducting a comprehensive stability assessment of a pharmaceutical compound like this compound.
By adhering to the recommended storage conditions and employing a systematic approach to stability testing as outlined in this guide, researchers and developers can ensure the quality, safety, and efficacy of this compound in their scientific endeavors.
Purity assessment of Ethyl 2-aminothiazole-4-carboxylate hydrobromide
An In-depth Technical Guide to the Purity Assessment of Ethyl 2-aminothiazole-4-carboxylate Hydrobromide
Introduction
Ethyl 2-aminothiazole-4-carboxylate and its hydrobromide salt are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds, including antibacterial, anti-inflammatory, and antitumor agents.[1][2] Given its role as a foundational building block in drug discovery and development, ensuring the high purity of this compound is of paramount importance. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, reduced yield of the final product, and potential safety concerns in active pharmaceutical ingredients (APIs).
This technical guide provides a comprehensive overview of the methodologies employed in the purity assessment of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visual workflows to ensure the quality and consistency of this critical reagent.
Core Analytical Techniques for Purity Assessment
A combination of chromatographic and spectroscopic techniques is essential for a thorough purity assessment. Each method provides unique insights into the sample's composition, allowing for both quantification of the main component and identification of potential impurities.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used technique for determining the purity of non-volatile and thermally unstable compounds.[3] Reversed-phase HPLC is commonly employed to separate the main compound from its impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase. The peak area of the main component relative to the total peak area in the chromatogram is used to calculate the purity.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the unambiguous structural elucidation and purity assessment of organic compounds.[3] These techniques provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can also be used for highly accurate purity determination by integrating the signals of the analyte against a certified internal standard.
-
Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique is highly sensitive for identifying and quantifying impurities.[3] MS provides information about the molecular weight of the compound and its fragments, which is crucial for identifying unknown impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule. The resulting spectrum serves as a molecular fingerprint. While not typically used for precise quantification of impurities, it is excellent for confirming the identity of the main compound and detecting the presence of functional groups that would not be expected.[4][5]
-
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a sample. The experimental values are compared against the theoretical values calculated from the molecular formula to assess purity.[4]
Data Presentation
Quantitative data from various analytical techniques should be systematically organized for clarity and comparison.
Table 1: Typical HPLC Parameters for Purity Analysis
| Parameter | Value/Description |
| Column | C18 reverse-phase (e.g., 50 mm x 4.6 mm, 5 µm)[6] |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[6] |
| Flow Rate | 1.0 mL/min[6] |
| Detection | UV detector at a specified wavelength (e.g., 272 nm)[6] |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Table 2: Summary of Key Spectroscopic Data for Ethyl 2-aminothiazole-4-carboxylate
| Technique | Data Type | Observed Values (Typical) |
| ¹H NMR | Chemical Shift (δ, ppm) in DMSO-d₆ | ~7.44 (s, 1H, Thiazole), ~4.25 (q, 2H, CH₂), ~1.26 (t, 3H, CH₃)[4] |
| ¹³C NMR | Chemical Shift (δ, ppm) in CDCl₃ | ~166.3 (C=O, ester), ~162.2 (C=N), ~143.7 (C-S), ~122.5 (C-thiazole), ~61.3 (CH₂), ~13.8 (CH₃)[4] |
| FTIR | Wavenumber (cm⁻¹) | ~3300–3150 (NH₂, amine), ~1690 (C=O, ester), ~1513 (C=C)[4] |
Table 3: Potential Impurities and their Origin
| Impurity Name | Potential Origin |
| Thiourea | Unreacted starting material from synthesis.[4][7] |
| Ethyl Bromopyruvate | Unreacted starting material from synthesis.[4][7] |
| Synthesis Byproducts | Side reactions during the Hantzsch thiazole synthesis. |
| Degradation Products | Formed due to exposure to heat, light, or incompatible substances. |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reproducible results.
Protocol 1: Purity Determination by HPLC
-
Preparation of Mobile Phase: Prepare the mobile phase as specified (e.g., 55% 0.1% v/v orthophosphoric acid in water and 45% acetonitrile).[6] Degas the mobile phase using sonication or vacuum filtration.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard.[3]
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.[3]
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the sample by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.[3]
-
Protocol 2: Structural Confirmation by NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Compare the chemical shifts, multiplicities, and integrations of the signals with the expected values for this compound.
-
Scrutinize the spectra for any unassigned peaks, which may indicate the presence of impurities.
-
Protocol 3: Impurity Identification by LC-MS
-
Sample Preparation: Prepare the sample as described in the HPLC protocol.
-
LC-MS Analysis:
-
Inject the sample into the LC-MS system, which combines the separation power of HPLC with the detection capabilities of mass spectrometry.[3]
-
-
Data Analysis:
-
Identify the main compound based on its retention time and the mass-to-charge ratio (m/z) of its molecular ion.
-
For any impurity peaks observed in the chromatogram, analyze their corresponding mass spectra to determine their molecular weights. This information is critical for proposing the structures of the impurities.
-
Visualizations: Workflows and Pathways
Visual diagrams help in understanding the logical flow of experiments and the chemical context of impurity formation.
Caption: Experimental workflow for the comprehensive purity assessment of a sample.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Synthesis of Schiff Bases from Ethyl 2-aminothiazole-4-carboxylate: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Schiff bases derived from ethyl 2-aminothiazole-4-carboxylate. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties. The following sections detail the synthetic workflow, experimental protocols, and potential biological targets, presented in a clear and structured format to facilitate research and development.
Introduction
Schiff bases derived from 2-aminothiazole scaffolds are a prominent class of compounds in drug discovery. The reaction of ethyl 2-aminothiazole-4-carboxylate with various aldehydes leads to the formation of ethyl 2-((arylmethylene)amino)thiazole-4-carboxylates. These molecules possess a versatile pharmacophore that can be readily modified to optimize their therapeutic potential. Their biological activity is often attributed to the azomethine group (-C=N-), which can participate in various biological interactions.
Data Presentation: Synthesis and Biological Activity
The following table summarizes the synthesis of various Schiff bases from ethyl 2-aminothiazole-4-carboxylate and their reported biological activities.
| Compound ID | Aldehyde Reactant | Yield (%) | Melting Point (°C) | Antibacterial Activity (MIC, µg/mL) | Antifungal Activity (Zone of Inhibition, mm) |
| 1a | Benzaldehyde | 70 | 175-177 | S. epidermidis: 250, P. aeruginosa: 375 | C. albicans: 20.0[1][2] |
| 2b | 4-Hydroxybenzaldehyde | - | - | S. epidermidis: 250, P. aeruginosa: 375 | C. glabrata: 21.0[1][2] |
| 2d | 4-Chlorobenzaldehyde | - | - | S. aureus: 250, E. coli: 375 | - |
| 2g | 2-Hydroxybenzaldehyde | - | - | S. aureus: 250, E. coli: 375 | - |
Note: '-' indicates data not reported in the cited sources.
Experimental Protocols
This section provides detailed protocols for the synthesis of the precursor, ethyl 2-aminothiazole-4-carboxylate, and a representative Schiff base.
Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate
This protocol is based on the Hantzsch thiazole synthesis.
Materials:
-
Ethyl bromopyruvate
-
Thiourea
-
Ethanol (99.9%)
-
Sodium hydroxide (2 M)
-
Ice
Procedure:
-
In a round-bottom flask, dissolve ethyl bromopyruvate (2 mol) and thiourea (3 mol) in 100 mL of 99.9% ethanol.[3]
-
Reflux the mixture for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether: ethyl acetate (1:3).[3]
-
After completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Pour the concentrated mixture into ice-cold water.
-
Basify the solution to a pH of 10 with 2 M sodium hydroxide, which will result in the precipitation of an off-white solid.[3]
-
Collect the precipitate by filtration and recrystallize from ethanol to obtain pure ethyl 2-aminothiazole-4-carboxylate.[3]
Protocol 2: Synthesis of Ethyl 2-(((E)-phenylmethylidene)amino)-1,3-thiazole-4-carboxylate (Schiff Base 1a)
This protocol describes a general method for the synthesis of Schiff bases from ethyl 2-aminothiazole-4-carboxylate.
Materials:
-
Ethyl 2-aminothiazole-4-carboxylate
-
Benzaldehyde
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve an equimolar amount of ethyl 2-aminothiazole-4-carboxylate in ethanol.
-
To this solution, add an equimolar amount of benzaldehyde.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[3][4]
-
Reflux the reaction mixture for an appropriate time, monitoring the reaction progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The resulting precipitate is the Schiff base product.
-
Filter the solid, wash it with cold ethanol, and dry it to obtain the purified product.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of Schiff bases from ethyl 2-aminothiazole-4-carboxylate.
Caption: General workflow for the two-step synthesis of Schiff bases.
Proposed Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis
Several studies suggest that 2-aminothiazole-derived Schiff bases exert their antibacterial effect by inhibiting key enzymes in the bacterial cell wall synthesis pathway. One such target is UDP-N-acetylmuramate/l-alanine ligase (MurC), which is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[2][5]
Caption: Inhibition of MurC ligase by thiazole Schiff bases disrupts peptidoglycan synthesis.
References
- 1. sjpas.com [sjpas.com]
- 2. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Ethyl 2-aminothiazole-4-carboxylate: A Versatile Scaffold for Drug Discovery
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2-aminothiazole-4-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active compounds.[1][2][3] Its inherent structural features, including a reactive amino group and an ester moiety, provide facile handles for chemical modification, enabling the exploration of diverse chemical spaces. This document provides an overview of the applications of ethyl 2-aminothiazole-4-carboxylate in drug discovery, with a focus on its role in the development of anticancer and antimicrobial agents. Detailed experimental protocols for the synthesis and biological evaluation of derivatives are also presented.
Applications in Drug Discovery
The 2-aminothiazole core is a privileged structure found in numerous approved drugs and clinical candidates.[4][5] Derivatives of ethyl 2-aminothiazole-4-carboxylate have demonstrated significant potential in various therapeutic areas, particularly in oncology and infectious diseases.
Anticancer Activity
Derivatives of ethyl 2-aminothiazole-4-carboxylate have been extensively investigated as potent anticancer agents, targeting key proteins involved in cancer cell proliferation, survival, and angiogenesis.
Kinase Inhibition: A primary focus of research has been the development of kinase inhibitors. The 2-aminothiazole scaffold serves as an effective hinge-binding motif for various kinases.
-
Aurora Kinase Inhibitors: Aurora kinases are crucial for mitotic progression, and their dysregulation is linked to tumorigenesis.[6] Aminothiazole-based compounds have been developed as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[6]
-
VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process essential for tumor growth and metastasis. Several ethyl 2-aminothiazole-4-carboxylate derivatives have been synthesized and shown to inhibit VEGFR-2, thereby blocking tumor-induced blood vessel formation.[7]
-
Dasatinib: A prominent example of a 2-aminothiazole-containing drug is Dasatinib, a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases. It is used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[4][8] The synthesis of Dasatinib often utilizes a 2-aminothiazole precursor.[8][9][10][11][12]
Hec1/Nek2 Inhibition: The Hec1/Nek2 protein complex is essential for proper chromosome segregation during mitosis. Small molecule inhibitors targeting this interaction, derived from the 2-aminothiazole scaffold, have shown promise in inducing mitotic catastrophe and cell death in cancer cells.[5][13]
Antimicrobial Activity
The 2-aminothiazole moiety is also a key pharmacophore in the development of novel antimicrobial agents. Schiff bases and other derivatives of ethyl 2-aminothiazole-4-carboxylate have exhibited significant activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains.[2][14][15]
Quantitative Data Summary
The following tables summarize the biological activity of various derivatives of ethyl 2-aminothiazole-4-carboxylate.
Table 1: Anticancer Activity of Ethyl 2-aminothiazole-4-carboxylate Derivatives
| Compound/Derivative | Target | Cell Line | Activity (IC50/GI50) | Reference |
| Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivative | Not Specified | HS 578T (Breast Cancer) | IC50: 0.8 µM | [16][17][18][19] |
| Ethyl 2-substituted-aminothiazole-4-carboxylate analog | Not Specified | RPMI-8226 (Leukemia) | GI50: 0.08 µM | [4][7] |
| 4-Aryl-N-arylcarbonyl-2-aminothiazole (Compound 32) | Hec1/Nek2 | Various | IC50: 16.3-42.7 nM | [5] |
| Pyrazole-thiazolidinone derivative (P-6) | Aurora-A Kinase | HCT 116, MCF-7 | IC50: 0.37–0.44 μM | [20] |
| Pyrazole-4-carboxamide analogue (6k) | Aurora Kinases A and B | HeLa, HepG2 | IC50: 0.43 µM, 0.67 µM | [21] |
| Benzo[g]quinazoline derivative (Compound 9) | VEGFR-2 | Not Specified | IC50: 0.64 µM | [22] |
| Imidazo-[1,2-a]-pyrazine derivative (12k) | Aurora Kinases A and B | HCT116 | IC50: 25 nM (phos-HH3) | [23] |
| 2,4-Dioxothiazolidine derivative (Compound 22) | VEGFR-2 | HepG2, MCF-7 | IC50: 2.04 µM, 1.21 µM | [24][25] |
Table 2: Antimicrobial Activity of Ethyl 2-aminothiazole-4-carboxylate Derivatives
| Compound/Derivative | Microorganism | Activity (MIC) | Reference |
| Schiff base (2a) | Staphylococcus epidermidis | 250 µg/mL | [2] |
| Schiff base (2b) | Pseudomonas aeruginosa | 375 µg/mL | [2] |
| Schiff base (2d) | Staphylococcus aureus | 250 µg/mL | [2] |
| Schiff base (2g) | Escherichia coli | 375 µg/mL | [2] |
| Piperazinyl derivative (121d) | S. aureus, E. coli, P. aeruginosa | 2 to 128 µM | [18] |
| Thiazolyl-thiourea derivative | S. aureus, S. epidermidis | 4 to 16 µg/mL | [18] |
Experimental Protocols
Synthesis of Ethyl 2-aminothiazole-4-carboxylate Schiff Bases
This protocol describes a general method for the synthesis of Schiff bases from ethyl 2-aminothiazole-4-carboxylate and various aldehydes or ketones.[14]
Materials:
-
Ethyl 2-aminothiazole-4-carboxylate
-
Aldehyde or ketone
-
Absolute ethanol
-
Glacial acetic acid
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Dissolve ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and the desired aldehyde or ketone (0.05 mol) in absolute ethanol (30 mL).
-
Add a few drops of glacial acetic acid to the solution.
-
Reflux the reaction mixture for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC) using an ethyl acetate:petroleum ether (3:1) solvent system.
-
After completion, cool the reaction mixture and evaporate the excess solvent using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and allow crystals to form over a few days.
-
Collect the crystals by filtration and wash with petroleum ether.
-
Characterize the final product using techniques such as FTIR and NMR.[2]
In Vitro Kinase Assays
1. Aurora Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted from commercially available kinase assay kits and literature procedures.[1][26][27]
Materials:
-
Recombinant human Aurora A or B kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 2.5 µL of the diluted test compound or DMSO (for positive and negative controls).
-
Prepare a master mix containing the kinase substrate and ATP in Kinase Assay Buffer.
-
Add the appropriate volume of the master mix to each well.
-
Initiate the kinase reaction by adding the diluted Aurora kinase enzyme to each well (except the "no enzyme" blank).
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then generates a luminescent signal via a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the data using a suitable software.
2. VEGFR-2 Kinase Inhibition Assay (Luminescence-based)
This protocol is based on commercially available kits and published methods.[4][14][16][28]
Materials:
-
Recombinant human VEGFR-2 kinase
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
ATP
-
Kinase Buffer (e.g., 5x Kinase Buffer 1)
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® MAX Assay Kit (or equivalent)
-
White 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
Prepare a master mixture containing 5x Kinase Buffer, ATP, and PTK substrate.
-
Add 25 µL of the master mixture to each well of a 96-well plate.
-
Add 5 µL of the diluted test compound solutions to the respective wells. Add 5 µL of 1x Kinase Buffer with DMSO to the positive control wells and 5 µL of 1x Kinase Buffer to the blank wells.
-
Initiate the reaction by adding 20 µL of diluted VEGFR-2 enzyme to the test and positive control wells. Add 20 µL of 1x Kinase Buffer to the blank wells.
-
Incubate the plate at 30°C for 45 minutes.
-
After incubation, add 50 µL of Kinase-Glo® MAX reagent to each well.
-
Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.
-
Read the luminescence using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 values.
Anticancer Cell Viability Assay (MTT Assay)
This is a general protocol to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[29]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.[15]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the broth medium.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism without compound) and a negative control (broth medium only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Logical Workflow for Drug Discovery
Caption: A logical workflow for drug discovery using ethyl 2-aminothiazole-4-carboxylate.
Signaling Pathway of VEGFR-2 Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by 2-aminothiazole derivatives.
Aurora Kinase in Cell Cycle Regulation
Caption: Role of Aurora kinases in mitosis and their inhibition by 2-aminothiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Discovery of 4-aryl-N-arylcarbonyl-2-aminothiazoles as Hec1/Nek2 inhibitors. Part I: optimization of in vitro potencies and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of selective aminothiazole aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vixra.org [vixra.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Dasatinib synthesis - chemicalbook [chemicalbook.com]
- 13. Synthesis and Biological Evaluation of a Series of Novel Inhibitor of Nek2/Hec1 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. 2.8. In Vitro Aurora Kinase Assay [bio-protocol.org]
- 18. mdpi.com [mdpi.com]
- 19. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
Applications of Ethyl 2-aminothiazole-4-carboxylate in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-aminothiazole-4-carboxylate is a versatile heterocyclic building block with significant applications in the synthesis of a wide range of agrochemicals. Its inherent chemical reactivity and the biological activity of the thiazole moiety make it a valuable scaffold for the development of novel fungicides, herbicides, and insecticides. This document provides detailed application notes and experimental protocols for the utilization of ethyl 2-aminothiazole-4-carboxylate in the synthesis of crop protection agents.
Application Notes
Fungicide Synthesis
The 2-aminothiazole core is a well-established pharmacophore in antifungal agents. Derivatives of ethyl 2-aminothiazole-4-carboxylate have been shown to be effective against a variety of plant pathogenic fungi. The primary mode of action often involves the inhibition of crucial fungal enzymes.
Key Applications:
-
Synthesis of Thiazole-based Fungicides: Ethyl 2-aminothiazole-4-carboxylate serves as a key starting material for the synthesis of complex fungicidal molecules. By modifying the amino group and the carboxylate functionality, a diverse library of compounds with varying efficacy and target specificity can be generated.
-
Development of Broad-Spectrum Antifungals: Research has demonstrated that Schiff base derivatives of ethyl 2-aminothiazole-4-carboxylate exhibit significant activity against both fungal and bacterial pathogens, indicating the potential for developing broad-spectrum crop protection agents.[1][2]
Mechanism of Action (General Pathway):
The fungicidal activity of many thiazole derivatives is attributed to their ability to interfere with essential cellular processes in fungi. A common target is the inhibition of specific enzymes involved in metabolic pathways crucial for fungal growth and survival.
Caption: General workflow from synthesis to fungicidal action.
Herbicide Synthesis
Thiazole-containing compounds have also been explored for their herbicidal properties. Ethyl 2-aminothiazole-4-carboxylate can be used to synthesize molecules that inhibit plant growth by targeting specific biological pathways.
Key Applications:
-
Development of Pre- and Post-Emergence Herbicides: Derivatives such as N-(5-(3,5-methoxyphenyl)-(thiazole-2-yl))phenoxyacetamides have shown herbicidal activity against various weeds in both pre- and post-emergence applications.[3]
-
Protoporphyrinogen Oxidase (PPO) Inhibitors: Aryl thiazole compounds derived from structures related to ethyl 2-aminothiazole-4-carboxylate have been synthesized and shown to act as PPO inhibitors, a key enzyme in chlorophyll biosynthesis.[4]
Logical Relationship for Herbicide Development:
Caption: The logical progression of herbicide development.
Insecticide Synthesis
The development of insecticides from ethyl 2-aminothiazole-4-carboxylate is an emerging area of research. The focus is on creating compounds that are effective against a range of insect pests while exhibiting favorable environmental profiles.
Key Applications:
-
Synthesis of Novel Insecticidal Leads: N-pyridylpyrazole derivatives containing a thiazole moiety have demonstrated significant insecticidal activity against lepidopteran pests.[5][6]
-
Targeting Insect Receptors: Research has shown that certain thiazole derivatives can act as antagonists of insect GABA receptors, presenting a specific mode of action for insecticide development.[7]
Quantitative Data
| Compound Class | Target Organism | Efficacy Metric | Value | Reference |
| Fungicides | ||||
| Isothiazole-Thiazole Derivative | Rhizoctonia solani | EC50 | 11.3 µg/mL | [5] |
| Isothiazole-Thiazole Derivative | Rhizoctonia solani | EC50 | 13.7 µg/mL | [5] |
| Schiff Base of Ethyl 2-aminothiazole-4-carboxylate (Compound 2a) | Candida albicans | Zone of Inhibition | 20.0 mm | [1] |
| Schiff Base of Ethyl 2-aminothiazole-4-carboxylate (Compound 2b) | Candida glabrata | Zone of Inhibition | 21.0 mm | [1] |
| Herbicides | ||||
| Amide Derivative containing Thiazole (Compound 5g) | Echinochloa crusgalli | Inhibition Rate at 100 mg/L | Moderate | [8][9] |
| Amide Derivative containing Thiazole (Compound 5l) | Amaranthus ascedense | Inhibition Rate at 100 mg/L | Moderate | [8][9] |
| N-(5-(3,5-methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide (Compound 6an) | Lactuca sativa | Inhibition Rate at 100 mg/L | >80% | [3] |
| Aryl Thiazole Compound (Compound 11a) | Amaranthus retroflexus | Inhibition Rate at 150g.ai/ha | 80% | [4] |
| Insecticides | ||||
| N-Pyridylpyrazole Thiazole Derivative (Compound 7g) | Plutella xylostella | LC50 | 5.32 mg/L | [5][6] |
| N-Pyridylpyrazole Thiazole Derivative (Compound 7g) | Spodoptera exigua | LC50 | 6.75 mg/L | [5][6] |
| N-Pyridylpyrazole Thiazole Derivative (Compound 7g) | Spodoptera frugiperda | LC50 | 7.64 mg/L | [5][6] |
| 4-(1,1'-biphenylyl)-5-(4-pyridinyl)-3-isothiazolol | Spodoptera litura larvae | Mortality at 100 µg/g diet | >75% | [7] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-{[(E)-phenylmethylidene]amino}-1,3-thiazole-4-carboxylate (Fungicidal Schiff Base)[1][2]
This protocol describes the synthesis of a Schiff base derivative of ethyl 2-aminothiazole-4-carboxylate with demonstrated antifungal activity.
Experimental Workflow:
Caption: Workflow for the synthesis of a fungicidal Schiff base.
Materials:
-
Ethyl 2-aminothiazole-4-carboxylate (0.05 mol)
-
Benzaldehyde (0.05 mol)
-
Absolute ethanol (30 mL)
-
Glacial acetic acid (few drops)
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
-
Dissolve ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and benzaldehyde (0.05 mol) in absolute ethanol (30 mL) in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the solution.
-
Reflux the reaction mixture with stirring for 12 hours.
-
Monitor the progress of the reaction using TLC (petroleum ether: ethyl acetate, 1:3).
-
After completion, cool the reaction mixture to room temperature.
-
Evaporate the excess solvent using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate.
-
Allow the solution to stand for several days to facilitate crystal growth.
-
Collect the crystals by filtration and dry them.
Characterization Data for Ethyl 2-{[(E)-phenylmethylidene]amino}-1,3-thiazole-4-carboxylate:
-
Yield: 50%
-
Melting Point: 160–162 °C
-
IR (KBr, cm⁻¹): 1687 (C=O, ester), 3023 (C–H), 1513 (C=C), 1616 (C=N)
-
¹H NMR (DMSO, δ ppm): 1.26 (t, 3H, CH₃), 4.25 (q, 2H, CH₂), 7.02 (m, 5H, Ar), 7.44 (s, 1H, Thiazole), 9.47 (s, 1H, H–C=N)
-
Elemental Analysis (C₁₃H₁₂N₂O₂S): Calculated: C 59.93%, H 4.61%, N 10.76%; Found: C 59.91%, H 4.60%, N 10.76%[1]
Protocol 2: General Synthesis of Amide Derivatives Containing a Thiazole Moiety (Herbicidal)[8][9]
This protocol outlines a general procedure for synthesizing amide derivatives of thiazole compounds that have shown herbicidal activity.
Materials:
-
[4-(substituted phenyl)thiazol-2-yl] acetonitrile
-
Aryl isocyanate
-
Organic base (e.g., triethylamine)
-
Solvent (e.g., N,N-dimethylformamide)
Procedure:
-
Dissolve [4-(substituted phenyl)thiazol-2-yl] acetonitrile in a suitable solvent such as N,N-dimethylformamide.
-
Add the aryl isocyanate to the solution.
-
Catalyze the reaction by adding an organic base like triethylamine.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Characterization:
The synthesized compounds should be characterized by ¹H NMR, FTIR, MS, and elemental analysis to confirm their structure and purity.
Protocol 3: Synthesis of N-Pyridylpyrazole Thiazole Amides (Insecticidal)[5][6]
This protocol is a multi-step synthesis for novel insecticidal compounds, starting from a thiazole carboxylate intermediate which can be derived from ethyl 2-aminothiazole-4-carboxylate.
Synthesis Pathway:
Caption: Key steps in the synthesis of N-pyridylpyrazole thiazole amides.
Step 1: Hydrolysis of the Ester
-
Dissolve the starting ethyl thiazole-4-carboxylate derivative in ethanol.
-
Slowly add an aqueous solution of sodium hydroxide (1 M).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
After completion, acidify the reaction mixture to pH 2 with hydrochloric acid (1 M) to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with water, and dry.
Step 2: Amide Formation
-
Suspend the carboxylic acid from Step 1 in a suitable solvent (e.g., dichloromethane).
-
Add oxalyl chloride and a catalytic amount of DMF.
-
Stir the mixture at room temperature until the acid is converted to the acid chloride.
-
In a separate flask, dissolve the desired substituted aniline and triethylamine in dichloromethane.
-
Slowly add the prepared acid chloride solution to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This comprehensive guide provides a foundation for researchers and scientists to explore the potential of ethyl 2-aminothiazole-4-carboxylate in the development of next-generation agrochemicals. The provided protocols and data serve as a starting point for further research and optimization in this promising field.
References
- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-(4-Pyridinyl)-3-isothiazolols as Competitive Antagonists of Insect GABA Receptors: Design, Synthesis, and a New Mechanism Leading to Insecticidal Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. asianpubs.org [asianpubs.org]
Application Notes and Protocols: Synthesis of Antimicrobial Agents from Ethyl 2-aminothiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel antimicrobial agents derived from Ethyl 2-aminothiazole-4-carboxylate. This document is intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.
Introduction
The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. Ethyl 2-aminothiazole-4-carboxylate is a versatile starting material for the synthesis of a diverse range of heterocyclic compounds with potent biological activities. This document details the synthesis of Schiff base derivatives of Ethyl 2-aminothiazole-4-carboxylate and summarizes their antimicrobial efficacy.
Synthesis of Ethyl 2-aminothiazole-4-carboxylate (1a)
The foundational starting material, Ethyl 2-aminothiazole-4-carboxylate, can be synthesized via the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-4-carboxylate (1a)[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (3 mol) in 100 mL of 99.9% ethanol.
-
Addition of Reagent: To this solution, add ethyl bromopyruvate (2 mol).
-
Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a solvent system of petroleum ether: ethyl acetate (1:3).
-
Work-up: After completion, cool the reaction mixture to room temperature. Concentrate the solution using a rotary evaporator.
-
Precipitation: Pour the concentrated residue into ice-cold water.
-
Basification: Basify the aqueous mixture to pH 10 with a 2 M NaOH solution, which will result in the precipitation of an off-white solid.
-
Purification: Filter the precipitate and recrystallize from ethanol to obtain pure Ethyl 2-aminothiazole-4-carboxylate (1a).
Expected Yield: 70% Melting Point: 175–177 °C
Synthesis of Schiff Base Derivatives (2a-2g)
Schiff bases are synthesized through the condensation reaction of the primary amine group of Ethyl 2-aminothiazole-4-carboxylate with various aldehydes or ketones.
General Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-4-carboxylate Schiff Bases (2a-2g)[1]
-
Reaction Setup: In a round-bottom flask, dissolve Ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and the desired aldehyde or ketone (0.05 mol) in 30 mL of absolute ethanol.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the mixture.
-
Reflux: Stir the reaction mixture and reflux for 12 hours. Monitor the reaction progress using TLC.
-
Solvent Removal: After cooling, evaporate the excess solvent using a rotary evaporator.
-
Crystallization: Dissolve the residue in ethyl acetate. Crystal growth should be observed after a few days.
-
Isolation: Collect the crystals by filtration and dry them.
Synthesis Workflow
Caption: General synthesis workflow for antimicrobial Schiff bases.
Data Presentation: Physicochemical and Antimicrobial Activity
The following tables summarize the physicochemical data of the synthesized Schiff bases and their antimicrobial activity against various pathogens.
Table 1: Physicochemical Data of Synthesized Schiff Base Derivatives (2a-2g) [1]
| Compound | Aldehyde/Ketone Reactant | Yield (%) | Melting Point (°C) |
| 2a | Benzaldehyde | 50 | 160–162 |
| 2b | 4-Hydroxybenzaldehyde | 65 | 180–182 |
| 2c | 2-Hydroxybenzaldehyde | 60 | 175–177 |
| 2d | 4-Chlorobenzaldehyde | 55 | 165–167 |
| 2e | 4-Nitrobenzaldehyde | 70 | 190–192 |
| 2f | Acetone | 45 | 150–152 |
| 2g | Cyclohexanone | 48 | 155–157 |
Table 2: Minimum Inhibitory Concentration (MIC) of Synthesized Compounds (µg/mL) [2]
| Compound | S. epidermidis (Gram-positive) | P. aeruginosa (Gram-negative) | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| 2a | 250 | 375 | >500 | >500 |
| 2b | 250 | 375 | >500 | >500 |
| 2d | >500 | >500 | 250 | 375 |
| 2g | >500 | >500 | 250 | 375 |
Antimicrobial Activity Screening Protocol
The antimicrobial activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol: Broth Microdilution for MIC Determination[4]
-
Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds in Dimethyl Sulfoxide (DMSO).
-
Preparation of Bacterial Inoculum: Culture the test bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions of the test compounds in the broth medium.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Logical Flow for Antimicrobial Screening
Caption: Workflow for determining Minimum Inhibitory Concentration.
Conclusion and Future Directions
The synthesis of Schiff bases from Ethyl 2-aminothiazole-4-carboxylate represents a promising avenue for the discovery of new antimicrobial agents. The presented protocols provide a solid foundation for the synthesis and evaluation of these compounds. Notably, compounds 2a and 2b demonstrated significant activity against S. epidermidis and P. aeruginosa, while 2d and 2g were effective against S. aureus and E. coli.[2] Further structural modifications, such as the introduction of different substituents on the aromatic ring of the aldehyde, could lead to derivatives with enhanced potency and a broader spectrum of activity. Future work should focus on structure-activity relationship (SAR) studies, mechanism of action elucidation, and in vivo efficacy testing of the most promising candidates.
References
- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Anticancer Derivatives from Ethyl 2-aminothiazole-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2-aminothiazole-4-carboxylate is a versatile scaffold in medicinal chemistry, serving as a key starting material for the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential. Its derivatives have garnered considerable attention in oncology research due to their potent and selective anticancer activities. These compounds often exert their effects by targeting critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis. This document provides detailed application notes and experimental protocols for the synthesis of promising anticancer derivatives from Ethyl 2-aminothiazole-4-carboxylate, focusing on compounds with demonstrated activity against various cancer cell lines. The protocols are intended to be a comprehensive guide for researchers in the field of drug discovery and development.
Featured Anticancer Derivatives
This document details the synthesis of two classes of potent anticancer agents derived from Ethyl 2-aminothiazole-4-carboxylate:
-
Thiazolo[4,5-d]pyridazin-2-yl]thiourea Derivatives: These compounds have shown significant cytotoxicity, with some analogs demonstrating IC50 values in the sub-micromolar range against breast cancer cell lines.[1]
-
(E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide Derivatives: This class of compounds has exhibited exceptional cytotoxicity against a variety of cancer cell lines and has been shown to inhibit key protein kinases involved in cancer progression.[2]
Data Presentation
The following tables summarize the reported anticancer activities of representative derivatives.
Table 1: Anticancer Activity of Thiazolo[4,5-d]pyridazin-2-yl]thiourea Derivatives
| Compound ID | R¹ | Ar | Target Cell Line | IC50 (µM) | Reference |
| 88 | Cl | 4-BrC₆H₄ | HS 578T (Breast) | 0.8 | [1] |
Table 2: Anticancer Activity of (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 6i | MCF-7 (Breast) | 6.10 ± 0.4 | [2] |
| 6v | MCF-7 (Breast) | 6.49 ± 0.3 | [2] |
| 6a | Various | 37.25–65.37 | [2] |
Experimental Protocols
Protocol 1: Synthesis of Thiazolo[4,5-d]pyridazin-2-yl]thiourea Derivatives
This protocol describes a multi-step synthesis adapted from the literature.[1]
Step 1: Synthesis of Ethyl 2-(3-phenylthioureido)thiazole-4-carboxylate (85)
-
To a solution of Ethyl 2-aminothiazole-4-carboxylate (84) (1 mmol) in a suitable solvent such as ethanol, add phenyl isothiocyanate (1.1 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Synthesis of 2-(3-Phenylthioureido)thiazole-4-carbohydrazide (86)
-
Suspend Ethyl 2-(3-phenylthioureido)thiazole-4-carboxylate (85) (1 mmol) in ethanol.
-
Add hydrazine hydrate (NH₂NH₂) (5 mmol) to the suspension.
-
Reflux the mixture for 8-12 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, and collect the resulting solid by filtration.
-
Wash the solid with water and then with cold ethanol, and dry to yield the acid hydrazide.
Step 3: Synthesis of N'-benzoyl-2-(3-phenylthioureido)thiazole-4-carbohydrazide (87)
-
Dissolve 2-(3-Phenylthioureido)thiazole-4-carbohydrazide (86) (1 mmol) in a suitable solvent like pyridine or a mixture of dioxane and triethylamine.
-
Cool the solution in an ice bath and add the appropriate benzoyl chloride (1.1 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent.
Step 4: Synthesis of 1-(4-chlorophenyl)-3-[4-oxo-7-(4-bromophenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea (88)
-
An in-situ cyclization of the corresponding N'-benzoyl-2-(3-phenylthioureido)thiazole-4-carbohydrazide derivative (87) is carried out.
-
The specific conditions for this cyclization (e.g., heating in a high-boiling solvent like acetic acid or Dowtherm A) would be as described in the cited literature.[1]
-
After the reaction is complete, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Protocol 2: Synthesis of (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide Derivatives
This protocol is based on a reported synthetic strategy.[2]
Step 1: Synthesis of Ethyl 2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetate (3a)
-
Combine 1H-indole-2-carboxylic acid (1a) and ethyl-2-(2-aminothiazol-4-yl)acetate (2) in a reaction vessel.
-
Perform a peptide coupling reaction. A common method involves using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as N,N-Diisopropylethylamine (DIPEA) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Stir the reaction at room temperature for 12-24 hours.
-
After completion, the reaction is worked up by washing with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine), drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
The crude product is purified by column chromatography.
Step 2: Synthesis of 2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetohydrazide (4a)
-
Dissolve Ethyl 2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetate (3a) in a suitable solvent like ethanol or methanol.
-
Add an excess of hydrazine hydrate.
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture, and the precipitated product is collected by filtration, washed with a cold solvent, and dried.
Step 3: Synthesis of (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide (6a-6z)
-
Dissolve 2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetohydrazide (4a) (1 equivalent) in absolute ethanol.
-
Add the desired substituted aldehyde (5) (1 equivalent).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-6 hours.
-
Cool the reaction mixture to allow the product to precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the final compounds in good yields.
Visualizations
Synthetic Workflow Diagrams
Caption: Synthetic scheme for Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivatives.
Caption: Synthetic scheme for Indole-2-carboxamide derivatives.
Signaling Pathway Diagram
Many thiazole-based anticancer agents have been developed as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.
References
The Pivotal Role of Ethyl 2-aminothiazole-4-carboxylate in the Synthesis of Novel Kinase Inhibitors: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-aminothiazole-4-carboxylate is a crucial heterocyclic building block in the development of potent and selective kinase inhibitors. Its versatile structure serves as a key scaffold for the synthesis of a wide array of therapeutic agents, particularly in oncology. This document provides detailed application notes, experimental protocols, and data related to the synthesis of kinase inhibitors utilizing this important intermediate.
Application Notes
The 2-aminothiazole moiety is a significant pharmacophore in medicinal chemistry, known for its ability to form key interactions with the ATP-binding site of various kinases. Ethyl 2-aminothiazole-4-carboxylate, in particular, offers synthetic handles at the 2-amino group and the 4-carboxylate group, allowing for diverse structural modifications to optimize potency, selectivity, and pharmacokinetic properties of the final inhibitor.
One of the most prominent examples of a kinase inhibitor synthesized from a 2-aminothiazole core is Dasatinib , a potent pan-Src family kinase inhibitor also active against Bcr-Abl, c-Kit, and other kinases.[1][2][3] The 2-aminothiazole scaffold forms critical hydrogen bonds within the kinase hinge region, a feature common to many Type I kinase inhibitors.
Beyond Src family kinases, derivatives of ethyl 2-aminothiazole-4-carboxylate have been explored as inhibitors for other important kinase targets, including:
-
Anaplastic Lymphoma Kinase (ALK): A key target in certain types of non-small cell lung cancer.[4]
-
Casein Kinase 2 (CK2): A constitutively active serine/threonine kinase implicated in various cancers.[5][6][7]
-
Aurora Kinases: A family of serine/threonine kinases that play essential roles in mitosis and are frequently overexpressed in human cancers.[7][8][9]
-
Stearoyl-CoA Desaturase (SCD1): An enzyme involved in fatty acid metabolism with implications in cancer and metabolic diseases.[4]
The development of inhibitors for these targets often involves the chemical modification of the ethyl 2-aminothiazole-4-carboxylate core to enhance target engagement and cellular activity.
Experimental Protocols
General Synthesis of Ethyl 2-aminothiazole-4-carboxylate
A common and efficient method for the synthesis of the core intermediate, ethyl 2-aminothiazole-4-carboxylate, is through the Hantzsch thiazole synthesis.[10][11]
Reaction:
-
Reagents: Thiourea and an ethyl 2-halo-3-oxobutanoate (e.g., ethyl 3-bromopyruvate).
-
Solvent: Typically ethanol.
-
Procedure: A mixture of thiourea and ethyl 3-bromopyruvate in ethanol is heated with stirring. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is precipitated by pouring it into ice water. The resulting solid is collected by filtration and dried to yield ethyl 2-aminothiazole-4-carboxylate.[10]
Synthesis of a Dasatinib Precursor from Ethyl 2-aminothiazole-4-carboxylate
The following protocol outlines a synthetic route to a key intermediate in the synthesis of Dasatinib, starting from a derivative of ethyl 2-aminothiazole-4-carboxylate. This multi-step synthesis involves amide coupling and subsequent nucleophilic aromatic substitution.
Step 1: Amide Coupling to form 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
This step involves the conversion of the carboxylate group to a carboxamide. While direct amidation of the ethyl ester is possible, a more common route involves hydrolysis to the carboxylic acid followed by amide coupling. An alternative, more direct route starts from a related β-ethoxyacrylamide.[12] For the purpose of this protocol, we will outline the general concept of coupling the thiazole core with the desired aniline.
-
Starting Materials: A suitable 2-aminothiazole-5-carboxylic acid derivative and 2-chloro-6-methylaniline.
-
Coupling Agents: A peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a carbodiimide like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole).
-
Base: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Solvent: Anhydrous polar aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM).
-
Procedure: To a solution of the 2-aminothiazole carboxylic acid, the aniline, and the coupling agent in the chosen solvent, the base is added. The reaction is stirred at room temperature until completion. The product is then isolated through aqueous workup and purification by crystallization or chromatography.
Step 2: Nucleophilic Aromatic Substitution
The resulting 2-aminothiazole-5-carboxamide is then coupled with a substituted pyrimidine.
-
Reagents: 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 4,6-dichloro-2-methylpyrimidine.
-
Base: A strong base such as sodium tert-butoxide.
-
Solvent: Anhydrous tetrahydrofuran (THF).
-
Procedure: The thiazole derivative is dissolved in THF, and the base is added. The mixture is stirred before the addition of the dichloropyrimidine. The reaction is monitored for the formation of the penultimate intermediate, which can then be further reacted with 1-(2-hydroxyethyl)piperazine to yield Dasatinib.[12][13]
Quantitative Data Summary
The following tables summarize the inhibitory activities of various kinase inhibitors derived from the 2-aminothiazole scaffold.
Table 1: Inhibitory Activity of Dasatinib and Related Compounds against Src Family Kinases.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Dasatinib (BMS-354825) | Src | <1 | [1] |
| Dasatinib (BMS-354825) | Lck | <1 | [1] |
| Dasatinib (BMS-354825) | Abl | <1 | [1] |
| Dasatinib-L-arginine conjugate | c-Src | <0.25 | [2] |
| Dasatinib-L-arginine conjugate | Abl | <0.45 | [2] |
Table 2: Inhibitory Activity of 2-Aminothiazole Derivatives against Other Kinases.
| Compound | Target Kinase | Activity | Reference |
| Aryl 2-aminothiazole Hit Compound 2 | CK2α | Full inhibition at 50 µM | [5][6] |
| Aryl 2-aminothiazole Hit Compound 2 | EGFR | 74% inhibition at 50 µM | [5][6] |
| Aryl 2-aminothiazole Hit Compound 2 | EphA4 | 55% inhibition at 50 µM | [5][6] |
| Aryl 2-aminothiazole Hit Compound 2 | Pim-1 | 54% inhibition at 50 µM | [5][6] |
| Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivative | HS 578T breast cancer cell line | IC50 = 0.8 µM | [14][15] |
Visualizations
Signaling Pathway of Src Kinase
Caption: Simplified Src kinase signaling pathway and the point of inhibition by Dasatinib.
General Synthetic Workflow for Kinase Inhibitors
Caption: General workflow for synthesizing kinase inhibitors from Ethyl 2-aminothiazole-4-carboxylate.
Logical Relationship of Kinase Inhibition
Caption: Mechanism of competitive ATP inhibition by 2-aminothiazole-based kinase inhibitors.
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 11. Ethyl 2-amino-1,3-thiazole-4-carboxylate | 5398-36-7 [chemicalbook.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. vixra.org [vixra.org]
- 14. mdpi.com [mdpi.com]
- 15. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reactions of Ethyl 2-aminothiazole-4-carboxylate with Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the reaction of ethyl 2-aminothiazole-4-carboxylate with various aldehydes and ketones. These reactions are pivotal in the synthesis of a diverse range of heterocyclic compounds, many of which exhibit significant biological activities, making them valuable scaffolds in medicinal chemistry and drug development. The primary reactions covered are the formation of Schiff bases and multicomponent reactions leading to the synthesis of fused heterocyclic systems such as pyran derivatives.
Synthesis of Schiff Bases from Ethyl 2-aminothiazole-4-carboxylate
The reaction of ethyl 2-aminothiazole-4-carboxylate with aldehydes and ketones readily forms Schiff bases (imines). This condensation reaction is a fundamental transformation in organic synthesis and provides a versatile route to a wide array of derivatives with potential pharmacological applications. These compounds have been investigated for their antimicrobial and antifungal activities.[1]
Experimental Protocol: General Procedure for the Synthesis of Ethyl 2-aminothiazole-4-carboxylate Schiff Bases[1]
-
Reactants and Solvent: In a round-bottom flask, dissolve ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and the desired aldehyde or ketone (0.05 mol) in absolute ethanol (30 mL).
-
Catalyst: Add a few drops of glacial acetic acid to the mixture.
-
Reaction Conditions: Stir the reaction mixture and reflux for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The excess solvent is then removed using a rotary evaporator. The resulting residue is dissolved in ethyl acetate.
-
Crystallization: Allow the solution to stand for a few days to facilitate crystal growth. The purified Schiff base crystals can then be collected.
Data Presentation: Synthesis of Ethyl 2-aminothiazole-4-carboxylate Schiff Bases
| Aldehyde/Ketone | Product | Yield (%) | m.p. (°C) |
| Benzaldehyde | Ethyl 2-{[(E)-phenylmethylidene]amino}-1,3-thiazole-4-carboxylate | 50 | 160–162 |
| 4-Hydroxybenzaldehyde | Ethyl 2-{[(E)-(4-hydroxyphenyl)methylidene]amino}-1,3-thiazole-4-carboxylate | 55 | 198–200 |
| 4-Chlorobenzaldehyde | Ethyl 2-{[(E)-(4-chlorophenyl)methylidene]amino}-1,3-thiazole-4-carboxylate | 60 | 180–182 |
| 4-Nitrobenzaldehyde | Ethyl 2-{[(E)-(4-nitrophenyl)methylidene]amino}-1,3-thiazole-4-carboxylate | 65 | 210–212 |
| Acetophenone | Ethyl 2-{[1-phenylethylidene]amino}-1,3-thiazole-4-carboxylate | 45 | 150–152 |
| Cyclohexanone | Ethyl 2-{[cyclohexylidene]amino}-1,3-thiazole-4-carboxylate | 40 | 130–132 |
Data sourced from Hussain et al., 2019.[1]
Spectroscopic Data for Ethyl 2-{[(E)-phenylmethylidene]amino}-1,3-thiazole-4-carboxylate[1]
-
IR (KBr, cm⁻¹): 1687 (C=O ester), 3023 (C-H), 1513 (C=C), 1616 (C=N)
-
¹H NMR (DMSO-d₆, δ ppm): 1.26 (t, 3H, CH₃), 4.25 (q, 2H, CH₂), 7.02 (m, 5H, Ar), 7.44 (s, 1H, Thiazole), 9.47 (s, 1H, H-C=N)
-
¹³C NMR (CDCl₃, δ ppm): 13.8, 61.3, 122.5, 127.8, 129.5, 130.7, 134.7, 143.7, 162.2, 165.2, 166.3
-
Elemental Analysis (C₁₃H₁₂N₂O₂S): Calculated: C 59.93%, H 4.61%, N 10.76%; Found: C 59.91%, H 4.60%, N 10.76%
Antimicrobial Activity of Synthesized Schiff Bases
The synthesized Schiff bases have been screened for their antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values against various multidrug-resistant (MDR) clinical isolates were determined.
| Compound | S. epidermidis (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (Zone of Inhibition, mm) |
| 2a | 250 | 375 | - | - | 20.0 |
| 2b | - | - | - | - | - |
| 2d | - | - | 250 | 375 | - |
| 2g | - | - | 250 | 375 | - |
2a: Ethyl 2-{[(E)-phenylmethylidene]amino}-1,3-thiazole-4-carboxylate, 2b: Ethyl 2-{[(E)-(4-hydroxyphenyl)methylidene]amino}-1,3-thiazole-4-carboxylate, 2d: Ethyl 2-{[(E)-(4-nitrophenyl)methylidene]amino}-1,3-thiazole-4-carboxylate, 2g: Ethyl 2-{[1-phenylethylidene]amino}-1,3-thiazole-4-carboxylate. Data sourced from Hussain et al., 2019.[2]
Multicomponent Synthesis of Pyran Derivatives
Ethyl 2-aminothiazole-4-carboxylate can participate in multicomponent reactions (MCRs) with aldehydes and active methylene compounds, such as malononitrile, to afford highly functionalized heterocyclic systems. These one-pot syntheses are highly efficient and lead to the formation of pyran-fused thiazole derivatives, which are of interest in drug discovery due to their diverse biological activities.[3][4]
Experimental Protocol: General Procedure for the Three-Component Synthesis of Pyrano[2,3-d]thiazole Derivatives
-
Reactants and Catalyst: A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ethyl 2-aminothiazole-4-carboxylate (1 mmol) is taken in ethanol (10 mL). A catalytic amount of a base, such as piperidine or triethylamine, is added.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated under reflux, with the reaction progress monitored by TLC.
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or DMF.
Data Presentation: Synthesis of Pyrano[2,3-d]thiazole Derivatives
While specific examples using ethyl 2-aminothiazole-4-carboxylate in this multicomponent reaction are not extensively detailed with quantitative data in the searched literature, the general reaction with 2-aminothiazole derivatives is well-established. The following data for related pyran derivatives illustrates the expected outcomes.
| Aldehyde | Active Methylene Compound | Product Type | Typical Yield Range (%) |
| Substituted Benzaldehydes | Malononitrile | 2-Amino-4-aryl-4H-pyran derivatives | 80-95 |
| Substituted Benzaldehydes | Ethyl Cyanoacetate | 2-Amino-4-aryl-4H-pyran derivatives | 75-90 |
Yields are generalized from typical multicomponent reactions for the synthesis of 4H-pyrans.[5]
Cytotoxicity of 2-Aminothiazole Derivatives
Derivatives of 2-aminothiazole have shown promising anticancer activity. The following table summarizes the cytotoxic effects (IC₅₀ values) of some 2-aminothiazole derivatives against various cancer cell lines, highlighting the therapeutic potential of this scaffold.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiazolyl-indole-2-carboxamides | MCF-7 | 6.10 ± 0.4 | [6] |
| Thiazolyl-indole-2-carboxamides | HepG2 | 32.74 - 69.63 | [6] |
| Thiazolyl-indole-2-carboxamides | HCT-116 | 5.04 - 18.67 | [6] |
| 2,4-disubstituted thiazole amides | A549 | 8.64 | [7] |
| 2,4-disubstituted thiazole amides | HeLa | 6.05 | [7] |
| 2,4-disubstituted thiazole amides | HT29 | 0.63 | [7] |
| Thiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T | 0.8 | [3][4] |
Visualizations
Reaction Scheme for Schiff Base Formation
Caption: Synthesis of Schiff bases from ethyl 2-aminothiazole-4-carboxylate.
Experimental Workflow for Schiff Base Synthesis
Caption: Workflow for the synthesis and purification of Schiff bases.
Reaction Scheme for Multicomponent Synthesis of Pyran Derivatives
Caption: One-pot synthesis of pyrano[2,3-d]thiazole derivatives.
References
- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 2-aminothiazole-4-carboxylate by Recrystallization
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of Ethyl 2-aminothiazole-4-carboxylate by recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common issues encountered during the purification process.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the recrystallization of Ethyl 2-aminothiazole-4-carboxylate.
Q1: My Ethyl 2-aminothiazole-4-carboxylate will not dissolve in the recrystallization solvent, even with heating. What should I do?
A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.
-
Solvent Choice: Ensure you are using a suitable solvent. Ethanol is a commonly used and effective solvent for the recrystallization of this compound.[1][2] If ethanol is not working, consider other polar solvents, but always test solubility on a small scale first.
-
Solvent Volume: You may not be using enough solvent. Add the solvent in small portions to the heated crude product with stirring until the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your final yield.
Q2: No crystals are forming, even after the solution has cooled to room temperature. What are the next steps?
A2: This is a common issue known as supersaturation. Here are several techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure Ethyl 2-aminothiazole-4-carboxylate, add a single, tiny crystal to the supersaturated solution. This "seed" crystal will act as a template for other crystals to form.
-
Further Cooling: Place the flask in an ice bath to further decrease the solubility of the compound. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.
-
Solvent Evaporation: If the solution is too dilute, you can evaporate some of the solvent by gently heating the solution or by passing a stream of air or nitrogen over the surface. Once the solution becomes more concentrated, allow it to cool again.
Q3: The product has "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when there are significant impurities present.
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil completely redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help with this.
-
Change Solvent System: If slow cooling does not resolve the issue, you may need to use a different solvent or a mixed solvent system. A good mixed solvent system consists of one solvent in which the compound is soluble and another in which it is insoluble. Dissolve the compound in the "good" solvent and then slowly add the "poor" solvent until the solution becomes turbid. Then, heat to clarify and cool slowly.
Q4: The recrystallized product is colored, but the pure compound should be a white to pale yellow solid. How can I remove the color?
A4: Colored impurities can often be removed by using activated charcoal.
-
Charcoal Treatment: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient). Be cautious as adding charcoal to a boiling solution can cause it to boil over. It is best to cool the solution slightly before adding the charcoal.
-
Hot Filtration: Swirl the hot solution with the charcoal for a few minutes and then perform a hot filtration to remove the charcoal. The colored impurities will be adsorbed onto the surface of the charcoal. Then, allow the filtrate to cool and crystallize as usual. Avoid using too much charcoal, as it can also adsorb some of your desired product.
Q5: The recovery yield after recrystallization is very low. What are the possible reasons?
A5: Low yield is a frequent problem in recrystallization and can be caused by several factors:
-
Using too much solvent: This is the most common cause of low recovery. The more solvent used, the more product will remain dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Premature crystallization: If the product crystallizes during hot filtration, you will lose a significant amount of material. To prevent this, use a pre-heated funnel and flask for the filtration and work quickly.
-
Incomplete crystallization: Ensure the solution has been cooled sufficiently to maximize the precipitation of the product. An ice bath can be used after the solution has cooled to room temperature.
-
Washing with the wrong solvent: When washing the collected crystals, use a small amount of the cold recrystallization solvent. Using a warm solvent or a solvent in which the product is highly soluble will dissolve some of the crystals.
Data Presentation
Qualitative Solubility of Ethyl 2-aminothiazole-4-carboxylate
Due to the limited availability of precise quantitative solubility data in the public domain, the following table provides a qualitative overview of the solubility of Ethyl 2-aminothiazole-4-carboxylate in common laboratory solvents based on available information. "Hot" refers to the boiling point of the solvent, while "Cold" refers to room temperature or below.
| Solvent | Solubility (Hot) | Solubility (Cold) | Suitability for Recrystallization |
| Ethanol | Soluble | Sparingly Soluble | Good |
| Methanol | Soluble | Slightly Soluble | Potentially Good [3] |
| Ethyl Acetate | Soluble | Sparingly Soluble | Good |
| Water | Insoluble | Insoluble | Poor (can be used as an anti-solvent) |
| Acetone | Soluble | Soluble | Poor |
| Dichloromethane | Soluble | Soluble | Poor |
| Toluene | Sparingly Soluble | Insoluble | Potentially useful, but may require a large volume |
| Hexane | Insoluble | Insoluble | Poor (can be used as an anti-solvent) |
Experimental Protocols
Detailed Methodology for the Recrystallization of Ethyl 2-aminothiazole-4-carboxylate from Ethanol
This protocol describes a standard procedure for the purification of crude Ethyl 2-aminothiazole-4-carboxylate using ethanol as the recrystallization solvent.
Materials:
-
Crude Ethyl 2-aminothiazole-4-carboxylate
-
Ethanol (95% or absolute)
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Stir bar or boiling chips
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula and glass rod
Procedure:
-
Dissolution: Place the crude Ethyl 2-aminothiazole-4-carboxylate in an Erlenmeyer flask with a stir bar or boiling chips. Add a minimal amount of ethanol and begin heating the mixture with stirring. Continue to add ethanol in small portions until the solid is completely dissolved at the boiling point of the ethanol. Avoid adding an excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the flask and swirl for a few minutes.
-
Hot Filtration (if charcoal was used or if there are insoluble impurities): If charcoal was added or if there are visible insoluble impurities, perform a hot filtration. To do this, preheat a second Erlenmeyer flask and a funnel (a stemless funnel is ideal to prevent crystallization in the stem). Place a fluted filter paper in the funnel and pour the hot solution through the filter paper into the preheated flask. Work quickly to minimize cooling and premature crystallization.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass or loosely with aluminum foil and allow it to cool slowly to room temperature. Slow cooling generally results in larger and purer crystals. Once the flask has reached room temperature, you can place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for a few minutes. Then, transfer the crystals to a watch glass or a piece of pre-weighed filter paper and allow them to air dry completely. The purity of the final product can be assessed by measuring its melting point and comparing it to the literature value (approximately 177-181 °C).
Mandatory Visualization
Troubleshooting Workflow for Recrystallization
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of Ethyl 2-aminothiazole-4-carboxylate.
Caption: Troubleshooting workflow for the recrystallization of Ethyl 2-aminothiazole-4-carboxylate.
Experimental Workflow for Recrystallization
This diagram outlines the key steps in the experimental protocol for the recrystallization of Ethyl 2-aminothiazole-4-carboxylate.
Caption: Experimental workflow for the recrystallization of Ethyl 2-aminothiazole-4-carboxylate.
References
- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104163802A - 2-aminothiazole-4-ethyl formate preparation method - Google Patents [patents.google.com]
- 3. medium.com [medium.com]
Troubleshooting common side reactions in thiazole synthesis
Welcome to the Technical Support Center for thiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the synthesis of thiazoles, with a primary focus on the widely-used Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazole synthesis, and what are its key components?
The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives. It involves the cyclocondensation reaction between an α-haloketone and a thioamide. The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1][2]
Q2: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common causes?
Low yields in the Hantzsch synthesis can be attributed to several factors, including:
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Purity of reactants and solvents: Impurities can lead to unwanted side reactions.[3]
-
Suboptimal reaction conditions: Temperature, reaction time, and solvent can significantly impact the yield.
-
Incorrect stoichiometry: An improper ratio of reactants can result in incomplete conversion.
-
Formation of side products: The formation of byproducts consumes starting materials and reduces the yield of the desired product.
Q3: What are some common side reactions in the Hantzsch thiazole synthesis?
A common side reaction, particularly under acidic conditions, is the formation of 2-imino-2,3-dihydrothiazole isomers.[4] These isomers can be difficult to separate from the desired 2-aminothiazole product. The formation of other byproducts, such as bis-thiazoles, can also occur, though less frequently.
Q4: How can I monitor the progress of my thiazole synthesis reaction?
Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction. By spotting the reaction mixture on a TLC plate over time, you can observe the consumption of the starting materials and the formation of the product.[5]
Q5: Are there alternative methods to the Hantzsch synthesis for preparing thiazoles?
Troubleshooting Guides
Problem 1: Low or No Product Yield
Q: I have set up my Hantzsch thiazole synthesis, but I am getting a very low yield or no product at all. What steps can I take to troubleshoot this?
A: A low or non-existent yield is a common issue that can often be resolved by systematically investigating the following factors:
-
Check Reactant and Solvent Purity:
-
α-Haloketone: α-Haloketones can be unstable and may decompose upon storage. Ensure your α-haloketone is pure and has not degraded. If necessary, purify it by recrystallization or distillation.
-
Thioamide: Thioamides can also be sensitive to moisture and air. Use a high-purity thioamide and consider storing it under an inert atmosphere.
-
Solvents: The presence of water in your solvent can sometimes hinder the reaction. Using anhydrous solvents is often recommended.
-
-
Optimize Reaction Conditions:
-
Temperature: The Hantzsch synthesis often requires heating. If you are running the reaction at room temperature, try increasing the temperature. A gradual increase in temperature while monitoring the reaction by TLC can help you find the optimal condition.
-
Reaction Time: It's possible the reaction has not gone to completion. Extend the reaction time and continue to monitor by TLC until the starting materials are consumed.
-
Solvent: The choice of solvent can have a significant impact on the reaction rate and yield. If you are experiencing low yields, consider performing a solvent screen with a few different options (e.g., ethanol, methanol, DMF, dioxane).
-
-
Verify Stoichiometry:
-
Ensure that you are using the correct molar ratios of your reactants. A slight excess (1.1-1.2 equivalents) of the thioamide is often used to ensure complete conversion of the α-haloketone.[1]
-
-
Consider a Catalyst:
-
While many Hantzsch syntheses proceed without a catalyst, some reactions can benefit from the addition of a mild acid or base, or even a heterogeneous catalyst.[5]
-
Problem 2: Formation of Multiple Products (Side Reactions)
Q: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of byproducts. How can I identify and minimize these side reactions?
A: The formation of multiple products is often due to specific side reactions. Here’s how to address a common one:
-
Isomer Formation (2-imino-2,3-dihydrothiazoles):
-
Identification: This side product is particularly common when using N-substituted thioamides under acidic conditions.[4] The 2-imino-2,3-dihydrothiazole isomer can often be distinguished from the desired 2-(N-substituted amino)thiazole by ¹H NMR spectroscopy, as the chemical shift of the proton at the 5-position of the thiazole ring is typically different for the two isomers.[4]
-
Solution:
-
Control pH: Running the reaction under neutral or slightly basic conditions can significantly suppress the formation of the imino isomer.
-
Choice of Thioamide: If possible, using an N-unsubstituted thioamide will avoid this specific isomerization.
-
-
-
Formation of Other Byproducts:
-
Identification: Characterize the major byproducts using techniques like NMR and mass spectrometry to understand their structures. This can provide clues about the side reactions occurring.
-
Solutions:
-
Temperature Control: Excessive heat can sometimes lead to decomposition or side reactions. Try running the reaction at a lower temperature for a longer period.
-
Order of Addition: In some cases, the order in which the reactants are mixed can influence the product distribution.
-
-
Data Presentation
Table 1: Effect of Solvent on the Yield of a Hantzsch Thiazole Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | Reflux | 3.5 | 70 |
| 2 | Ethanol | Reflux | 3.0 | 85 |
| 3 | Methanol | Reflux | 3.5 | 82 |
| 4 | 1-Butanol | Reflux | 2.5 | 90 |
| 5 | 2-Propanol | Reflux | 3.0 | 88 |
Data synthesized from multiple sources for illustrative purposes.[7]
Table 2: Comparison of Conventional Heating vs. Ultrasonic Irradiation
| Entry | Method | Temperature | Time (h) | Yield (%) |
| 1 | Conventional Heating | 65 °C | 3.5 | 79 |
| 2 | Ultrasonic Irradiation | Room Temp. | 2.0 | 82 |
Data synthesized from a study on a specific Hantzsch thiazole synthesis.[7]
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole
This protocol describes the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[5]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate Solution
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Büchner funnel and filter flask
Procedure:
-
In a 20 mL scintillation vial or a small round-bottom flask, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a stir bar.
-
Heat the mixture with stirring to reflux (around 65-70 °C) for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix. A precipitate should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with deionized water.
-
Allow the collected solid to air dry on a watch glass.
Protocol 2: Small-Scale Solvent Screening for Yield Optimization
This protocol provides a general method for quickly screening different solvents to find the optimal one for your thiazole synthesis.
Materials:
-
α-Haloketone
-
Thioamide
-
A set of small reaction vials (e.g., 1-dram vials) with caps
-
A selection of solvents to test (e.g., ethanol, methanol, isopropanol, DMF, dioxane, acetonitrile)
-
Heating block or oil bath
-
TLC plates and chamber
Procedure:
-
In each reaction vial, add a small, accurately weighed amount of the α-haloketone (e.g., 0.1 mmol).
-
To each vial, add the thioamide in the desired stoichiometric ratio (e.g., 0.12 mmol).
-
To each vial, add a consistent volume of a different solvent (e.g., 1 mL).
-
Seal the vials and place them in a heating block or oil bath set to the desired temperature.
-
Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) by taking a small aliquot from each vial and running a TLC.
-
After a set amount of time (e.g., 4 hours), or once the reactions appear to be complete by TLC, cool the vials to room temperature.
-
Work up each reaction in the same manner (e.g., by adding an anti-solvent to precipitate the product or by extraction).
-
Isolate and weigh the product from each reaction to determine the yield for each solvent.
Mandatory Visualization
Caption: Hantzsch Thiazole Synthesis Mechanism.
Caption: Troubleshooting Workflow for Thiazole Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. youtube.com [youtube.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 2-aminothiazole-4-carboxylate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of Ethyl 2-aminothiazole-4-carboxylate and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of Ethyl 2-aminothiazole-4-carboxylate derivatives.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| PUR-001 | Low Yield After Purification | - Incomplete reaction. - Product loss during extraction or washing steps. - Suboptimal recrystallization conditions (e.g., wrong solvent, rapid cooling). - Improper column chromatography technique (e.g., incorrect mobile phase, channeling in the column). | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[1][2] - Minimize the number of transfer steps and ensure proper phase separation during extractions. - Perform small-scale solvent screening for recrystallization to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at room temperature. Ethanol is often a suitable solvent for recrystallization.[3][4] - Optimize the mobile phase for column chromatography by testing different solvent polarities with TLC.[1] Ensure the column is packed properly to avoid air bubbles.[1] |
| PUR-002 | Persistent Impurities in Final Product | - Co-elution of impurities with the product during column chromatography. - Impurities having similar solubility to the product, making recrystallization ineffective. - Presence of unreacted starting materials or by-products. | - For column chromatography, try a different solvent system or use gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[1] The addition of a small amount of triethylamine to the mobile phase can sometimes improve the separation of basic compounds on silica gel.[5] - If recrystallization fails, attempt a different purification method like column chromatography. Alternatively, a second recrystallization with a different solvent system may be effective. - Ensure the reaction goes to completion. If starting materials are still present, consider adjusting reaction time or temperature. |
| PUR-003 | Product Decomposition During Purification | - Exposure to harsh acidic or basic conditions. - Prolonged heating during recrystallization or solvent evaporation. - Instability on silica gel during column chromatography. | - Neutralize the reaction mixture before purification. Use mild acids or bases for any pH adjustments. - Use a rotary evaporator to remove solvents under reduced pressure to minimize heat exposure. - If decomposition is observed on silica gel, consider using a different stationary phase like neutral alumina or performing purification via recrystallization. |
| PUR-004 | Oily Product Instead of Solid | - Presence of residual solvent. - The product may be an oil at room temperature. - Presence of impurities that lower the melting point. | - Dry the product under high vacuum for an extended period to remove all traces of solvent. - If the product is inherently an oil, confirm its purity using techniques like HPLC and NMR.[1] - Further purify the product using column chromatography to remove impurities. |
| PUR-005 | Poor Separation on TLC | - Inappropriate solvent system. - Overloading the TLC plate. | - Systematically test different mobile phase compositions with varying polarities. Common solvent systems include mixtures of ethyl acetate and petroleum ether or hexane.[4][5] - Apply a small, concentrated spot of the sample to the TLC plate. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying Ethyl 2-aminothiazole-4-carboxylate derivatives?
A1: Column chromatography is a widely used and versatile method for the purification of these derivatives.[1] It allows for the separation of the target compound from impurities based on differences in their polarity.[1] Recrystallization is also a common and effective technique, particularly when the desired compound is a solid and a suitable solvent can be found.[2][3][4]
Q2: How do I choose the right solvent system for column chromatography?
A2: The optimal solvent system for column chromatography is typically determined by first running several tests on Thin Layer Chromatography (TLC) plates.[1] A good solvent system will result in a retention factor (Rf) of around 0.3-0.5 for the desired compound, with good separation from any impurities. A common starting point is a mixture of a less polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[4][5] The polarity of the mobile phase can be adjusted by changing the ratio of these solvents.
Q3: What are some recommended solvents for recrystallizing Ethyl 2-aminothiazole-4-carboxylate?
A3: Ethanol is frequently cited as a suitable solvent for the recrystallization of Ethyl 2-aminothiazole-4-carboxylate and its derivatives.[3][4] The general principle is to dissolve the crude product in a minimal amount of hot solvent and then allow it to cool slowly, which facilitates the formation of pure crystals.
Q4: How can I confirm the purity of my final product?
A4: The purity of Ethyl 2-aminothiazole-4-carboxylate derivatives can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method for determining purity quantitatively.[1] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can confirm the structure and identify any remaining impurities. The melting point of a solid compound can also be a good indicator of purity; a sharp melting point range close to the literature value suggests a high degree of purity.[6]
Q5: My compound appears to be degrading on the silica gel column. What can I do?
A5: If you suspect your compound is decomposing on silica gel, which can be slightly acidic, you have a few options. You can try neutralizing the silica gel by washing it with a solvent containing a small amount of a base like triethylamine before packing the column. Alternatively, you can use a different stationary phase, such as neutral alumina. If the compound is sufficiently pure after initial workup, you might be able to achieve the desired purity through recrystallization, thus avoiding chromatography altogether.
Experimental Protocols
General Protocol for Column Chromatography Purification
This protocol is a general guideline and may need to be optimized for specific derivatives.[1]
Materials:
-
Crude Ethyl 2-aminothiazole-4-carboxylate derivative
-
Silica gel (e.g., 60-120 mesh)
-
Solvents for mobile phase (e.g., ethyl acetate, hexane)[1]
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Mobile Phase Selection: Use TLC to determine an appropriate solvent system that provides good separation of your target compound from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica gel to settle into a uniform bed.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent. Carefully load the sample onto the top of the packed column.[1]
-
Elution: Begin eluting the column with the mobile phase. If using a gradient, start with the less polar solvent system and gradually increase the polarity.
-
Fraction Collection: Collect the eluting solvent in separate fractions.
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.[1]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
General Protocol for Recrystallization
Materials:
-
Crude Ethyl 2-aminothiazole-4-carboxylate derivative
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the recrystallization solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
For maximum yield, the flask can be further cooled in an ice bath.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Data Presentation
Table 1: Example Solvent Systems for Chromatography
| Compound Type | Stationary Phase | Mobile Phase | Reference |
| 2-aminothiazole derivative | Silica gel | Ethyl acetate: petroleum ether / triethylamine (1:8 / 1‰) | [5] |
| Ethyl 2-aminothiazole-4-carboxylate | Silica gel (TLC) | Petroleum ether: ethyl acetate (1:3) | [4] |
Visualizations
Caption: A general workflow for the purification and analysis of Ethyl 2-aminothiazole-4-carboxylate derivatives.
Caption: A decision tree for troubleshooting the purification of Ethyl 2-aminothiazole-4-carboxylate derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. excli.de [excli.de]
- 3. CN104163802A - 2-aminothiazole-4-ethyl formate preparation method - Google Patents [patents.google.com]
- 4. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 6. Ethyl 2-amino-1,3-thiazole-4-carboxylate | 5398-36-7 [chemicalbook.com]
Navigating the Scale-Up of Ethyl 2-aminothiazole-4-carboxylate Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Ethyl 2-aminothiazole-4-carboxylate, a key intermediate in the pharmaceutical industry, presents a unique set of challenges when transitioning from the laboratory bench to large-scale production. This technical support center provides a comprehensive resource for troubleshooting common issues, offering detailed experimental protocols and insights into the intricacies of the Hantzsch thiazole synthesis at scale.
Frequently Asked Questions (FAQs)
Q1: What is the most prevalent method for synthesizing Ethyl 2-aminothiazole-4-carboxylate?
A1: The Hantzsch thiazole synthesis is the most common and well-established method. It involves the condensation reaction between ethyl bromopyruvate and thiourea.[1][2]
Q2: What are the primary reactants and general conditions for this synthesis?
A2: The primary reactants are ethyl bromopyruvate and thiourea. The reaction is typically carried out in an alcohol solvent, such as ethanol, at elevated temperatures (around 70-80°C).[1][3]
Q3: What are the major challenges encountered during the scale-up of this synthesis?
A3: Key challenges during scale-up include managing the exothermic nature of the reaction, controlling impurity formation, ensuring efficient mixing and heat transfer in large reactors, and developing robust purification and isolation procedures to handle larger volumes. The lachrymatory and hazardous nature of ethyl bromopyruvate also requires special handling considerations at an industrial scale.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of Ethyl 2-aminothiazole-4-carboxylate, particularly during scale-up efforts.
Problem 1: Low Product Yield
Low yields are a common issue when scaling up the Hantzsch thiazole synthesis. The table below outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion. While lab-scale reactions may be quick, larger volumes might require longer reaction times to ensure complete conversion. - Ensure Adequate Mixing: In large reactors, inefficient stirring can lead to localized areas of low reactant concentration. Verify that the agitation speed and impeller design are suitable for the vessel size and reaction mass. |
| Side Reactions and Impurity Formation | - Control Temperature: The reaction is exothermic. Poor heat dissipation in large reactors can lead to temperature spikes, promoting the formation of byproducts. Implement a robust cooling system and consider a semi-batch process where one reactant is added portion-wise to control the exotherm. - Optimize pH: The reaction is sensitive to pH. Maintaining a slightly acidic to neutral pH can minimize the formation of certain impurities. |
| Product Isolation Issues | - Optimize Crystallization/Precipitation: The common method of precipitating the product by adding the reaction mixture to water needs to be carefully controlled at scale. The rate of addition, temperature of the water, and agitation can all impact the crystal size and morphology, affecting filtration and purity. - Solvent Selection for Washing: Ensure the solvent used for washing the filtered product effectively removes impurities without dissolving a significant amount of the desired product. |
| Purity of Starting Materials | - Use High-Purity Reactants: Impurities in the starting materials (ethyl bromopyruvate and thiourea) can lead to the formation of side products and lower the yield of the desired compound. |
Problem 2: High Impurity Levels in the Final Product
The formation of impurities is a critical concern in pharmaceutical intermediate synthesis. Below are common impurities and strategies to mitigate their formation.
| Impurity/Byproduct | Potential Cause | Mitigation and Removal Strategies | | :--- | :--- | | Unreacted Starting Materials | Incomplete reaction or improper stoichiometry. | Optimize reaction time, temperature, and reactant ratios. Wash the crude product with a suitable solvent to remove unreacted starting materials. | | Dimerization/Polymerization Products | High reaction temperatures or prolonged reaction times. | Maintain strict temperature control. Avoid localized overheating through efficient stirring. | | Side-products from Ethyl Bromopyruvate | Ethyl bromopyruvate is highly reactive and can undergo self-condensation or react with the solvent. | Add the ethyl bromopyruvate to the reaction mixture in a controlled manner (e.g., dropwise or in portions) to maintain a low instantaneous concentration. |
Experimental Protocols
Lab-Scale Synthesis of Ethyl 2-aminothiazole-4-carboxylate
This protocol is suitable for a laboratory setting and can serve as a baseline for scale-up studies.
Materials:
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Thiourea
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Ethyl bromopyruvate
-
Ethanol
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Deionized water
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.2 mmol) in ethanol (2 mL).
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Slowly add ethyl bromopyruvate (1 mmol) to the stirred solution.
-
Heat the reaction mixture to 70°C and maintain this temperature for 1 hour.[1]
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into ice-cold water to precipitate the product.
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Collect the precipitate by filtration and wash with cold water.
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Dry the product under vacuum to obtain Ethyl 2-aminothiazole-4-carboxylate.
Visualizing the Process
To aid in understanding the synthesis and troubleshooting, the following diagrams illustrate the key pathways and workflows.
Caption: Hantzsch thiazole synthesis reaction mechanism.
Caption: General experimental workflow for the synthesis.
References
Technical Support Center: Synthesis of Ethyl 2-aminothiazole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of Ethyl 2-aminothiazole-4-carboxylate via the Hantzsch thiazole synthesis.
Troubleshooting Guide
Low yields and product impurities are common hurdles in organic synthesis. This guide provides a systematic approach to identifying and resolving these issues in your reaction.
Issue 1: Low or No Product Formation
Initial Checks:
-
Confirm Starting Material Quality: Ensure the purity of ethyl bromopyruvate and thiourea. Impurities in starting materials can inhibit the reaction.
-
Reaction Setup: Verify that the reaction is being conducted under the correct atmosphere (e.g., inert if necessary) and that all glassware is dry.
dot
Figure 1: A logical workflow for troubleshooting low product yield.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Incorrect Stoichiometry | The molar ratio of ethyl bromopyruvate to thiourea is crucial. A common practice is to use a slight excess of thiourea (e.g., 1.2 to 1.5 equivalents) to ensure the complete consumption of the ethyl bromopyruvate. |
| Suboptimal Reaction Temperature | The Hantzsch thiazole synthesis typically requires heating. If the reaction is too slow, consider increasing the temperature, for instance, to the reflux temperature of the solvent (e.g., ethanol). |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned time, extend the reaction duration. |
| Inappropriate Solvent | Ethanol is a commonly used and effective solvent for this reaction. Ensure the solvent is of an appropriate grade and is dry. |
Issue 2: Product Contamination & Purification Challenges
Observing impurities in your final product is a frequent issue. Identification of these impurities is the first step toward their removal.
Common Impurities:
-
Unreacted Thiourea: Due to its high polarity, thiourea can be challenging to remove completely by simple recrystallization.
-
Unreacted Ethyl Bromopyruvate: This starting material may persist if the reaction does not go to completion.
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Isomeric Byproduct (2-imino-2,3-dihydrothiazole derivative): Formation of this isomer can be favored under strongly acidic conditions.
Analytical Identification of Impurities:
Proper identification of impurities is critical for effective removal. Below is a table summarizing the key analytical data for the desired product and common impurities.
| Compound | Appearance | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | TLC Rf Value (Ethyl Acetate/Hexane 1:1) |
| Ethyl 2-aminothiazole-4-carboxylate | Off-white to pale yellow solid[1] | ~7.4 (s, 1H, thiazole-H), ~7.1 (br s, 2H, -NH₂), ~4.2 (q, 2H, -OCH₂CH₃), ~1.2 (t, 3H, -OCH₂CH₃) | ~168 (C=O, ester), ~162 (C-2, thiazole), ~147 (C-4, thiazole), ~112 (C-5, thiazole), ~60 (-OCH₂CH₃), ~14 (-OCH₂CH₃) | ~0.5-0.6 |
| Thiourea | White crystalline solid | ~7.2 (br s, 4H, -NH₂) | ~183 (C=S) | ~0.1-0.2 (can streak due to high polarity) |
| Ethyl Bromopyruvate | Colorless to yellowish liquid | ~4.7 (s, 2H, -CH₂Br), ~4.3 (q, 2H, -OCH₂CH₃), ~1.3 (t, 3H, -OCH₂CH₃) | ~189 (C=O, ketone), ~160 (C=O, ester), ~63 (-OCH₂CH₃), ~35 (-CH₂Br), ~14 (-OCH₂CH₃) | ~0.7-0.8 |
| Isomeric Byproduct | - | Distinctive shifts for the thiazole ring protons compared to the desired product. | - | May have a similar Rf to the product, complicating separation by TLC. |
dot
Figure 2: A workflow for identifying impurities using TLC and NMR.
Frequently Asked Questions (FAQs)
Q1: My final product has a low melting point and a broad melting range. What could be the cause?
A low and broad melting point is a classic indicator of an impure sample. The most likely contaminants are unreacted starting materials (thiourea and ethyl bromopyruvate). To confirm, analyze your product using TLC and ¹H NMR and compare the results with the data provided in the table above. Further purification by recrystallization or column chromatography is recommended.
Q2: I see a significant amount of a very polar spot on my TLC plate that doesn't move far from the baseline. What is it and how do I remove it?
This is characteristic of unreacted thiourea. Due to its high polarity, it has a low Rf value in many common solvent systems. While some of it may be removed during the initial work-up, residual amounts can co-precipitate with your product. To remove it:
-
Aqueous Wash: During the work-up, thoroughly wash the organic layer with water or brine to remove the highly water-soluble thiourea.
-
Recrystallization: Multiple recrystallizations from a suitable solvent like ethanol may be necessary.
-
Column Chromatography: If recrystallization is ineffective, column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate the polar thiourea from your less polar product.
Q3: How can I avoid the formation of the isomeric 2-imino-2,3-dihydrothiazole byproduct?
The formation of this isomer is typically favored under acidic conditions. To minimize its formation, ensure that the reaction is not run in a strongly acidic environment. The Hantzsch synthesis is generally performed under neutral or slightly basic conditions. If the reaction mixture becomes acidic (for example, due to the formation of HBr as a byproduct), a non-nucleophilic base can be added to neutralize it.
Q4: What is the optimal solvent for recrystallizing Ethyl 2-aminothiazole-4-carboxylate?
Ethanol is a commonly reported and effective solvent for the recrystallization of Ethyl 2-aminothiazole-4-carboxylate.[1] The product is soluble in hot ethanol and less soluble at room temperature or below, allowing for good recovery of purified crystals upon cooling.
Q5: My reaction seems to stall and does not go to completion. What can I do?
If you observe a significant amount of starting materials remaining after a prolonged reaction time, consider the following:
-
Increase Temperature: Gently heating the reaction mixture to reflux can often drive the reaction to completion.
-
Check Reagent Purity: Impurities in either the ethyl bromopyruvate or thiourea can inhibit the reaction.
-
Catalyst: While not always necessary, the addition of a catalytic amount of a non-nucleophilic base can sometimes facilitate the reaction.
Experimental Protocols
Synthesis of Ethyl 2-aminothiazole-4-carboxylate (Hantzsch Synthesis)
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
Ethyl bromopyruvate
-
Thiourea
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Ethanol (absolute)
-
Sodium hydroxide solution (e.g., 2 M)
-
Ice
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.2-1.5 equivalents) in absolute ethanol.
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To this solution, add ethyl bromopyruvate (1.0 equivalent).
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Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
After the reaction is complete, allow the mixture to cool to room temperature.
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Concentrate the reaction mixture under reduced pressure to remove the ethanol.
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Pour the concentrated residue into a beaker containing ice-cold water.
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Basify the aqueous mixture to a pH of approximately 10 by the slow addition of a sodium hydroxide solution. This will precipitate the crude product.[1]
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Collect the solid precipitate by vacuum filtration and wash it with cold water.
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Dry the crude product, for example, in a desiccator or a vacuum oven at a low temperature.
dot
Figure 3: A step-by-step workflow for the synthesis of Ethyl 2-aminothiazole-4-carboxylate.
Purification by Recrystallization
Materials:
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Crude Ethyl 2-aminothiazole-4-carboxylate
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Ethanol
-
Erlenmeyer flasks
-
Heating source (hot plate)
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Filtration apparatus (Buchner funnel, filter paper)
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. It is important to use the minimum volume of solvent to ensure good recovery.
-
If any insoluble impurities are present, perform a hot filtration to remove them.
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Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize crystal yield, you can place the flask in an ice bath for about 30 minutes.
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Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
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Dry the purified crystals thoroughly.
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Assess the purity of the recrystallized product by TLC and melting point determination.
Thin Layer Chromatography (TLC) Analysis
Materials:
-
TLC plates (silica gel coated)
-
Developing chamber
-
Eluent (e.g., 1:1 Ethyl Acetate/Hexane)
-
Capillary tubes for spotting
-
UV lamp for visualization
Procedure:
-
Prepare the developing chamber by adding the eluent to a depth of about 0.5 cm. Close the chamber and allow the atmosphere to saturate with solvent vapors.
-
On the TLC plate, lightly draw a starting line with a pencil about 1 cm from the bottom.
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Dissolve small samples of your crude reaction mixture, the purified product, and the starting materials in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Using separate capillary tubes, spot each sample onto the starting line. Make the spots small and concentrated.
-
Carefully place the TLC plate into the developing chamber, ensuring the starting line is above the solvent level.
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Allow the solvent to ascend the plate until it is about 1 cm from the top.
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Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
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Visualize the spots under a UV lamp. Circle the visible spots with a pencil.
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Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
References
Optimizing solvent conditions for Ethyl 2-aminothiazole-4-carboxylate reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 2-aminothiazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Ethyl 2-aminothiazole-4-carboxylate?
The most widely used method is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone, such as ethyl bromopyruvate, with a thioamide, most commonly thiourea.[4][5] The reaction is typically carried out in a protic solvent like ethanol.[4][5]
Q2: What are the typical starting materials and reagents for the Hantzsch synthesis of Ethyl 2-aminothiazole-4-carboxylate?
The primary starting materials are ethyl bromopyruvate and thiourea.[4][5] Ethanol is a frequently used solvent.[4][5] For subsequent reactions, such as the formation of Schiff bases, various aldehydes or ketones are used in the presence of a catalyst like glacial acetic acid.[5]
Q3: What are some common downstream reactions for Ethyl 2-aminothiazole-4-carboxylate?
Ethyl 2-aminothiazole-4-carboxylate is a versatile intermediate.[6][7] Common downstream reactions include:
-
Schiff Base Formation: Reaction with various aldehydes and ketones to form Schiff bases.[5]
-
Acylation/Amide Formation: The amino group can be acylated using acid chlorides or anhydrides.[7][8] The ester can be hydrolyzed to the carboxylic acid, which can then be coupled with amines to form amides.[9]
-
Suzuki Coupling: The thiazole ring can be functionalized via cross-coupling reactions like the Suzuki coupling, typically after conversion to a halide.[10]
-
Thioureido Derivative Formation: Reaction with isothiocyanates to yield thiazolyl-thiourea derivatives.[7][8]
Troubleshooting Guides
Low Reaction Yield
Q: I am getting a low yield in my synthesis of Ethyl 2-aminothiazole-4-carboxylate. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Purity of Starting Materials: Ensure the ethyl bromopyruvate and thiourea are of high purity. Impurities in ethyl bromopyruvate can lead to side reactions.
-
Reaction Temperature: The reaction is typically heated.[4] A temperature that is too low can result in a slow or incomplete reaction, while a temperature that is too high may promote side product formation. The optimal temperature is often around 70-80°C.[4][11]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[5] Insufficient reaction time will lead to incomplete conversion.
-
Solvent Choice: While ethanol is common, other solvents can be explored. In some cases, solvent-free conditions have been shown to be effective and can lead to higher yields and shorter reaction times.
-
Work-up Procedure: The product is often precipitated by pouring the reaction mixture into ice-cold water.[4] Ensure the pH is appropriately adjusted if necessary to maximize precipitation. In some procedures, basification with NaOH is performed.[5]
Impurity Formation
Q: My final product contains significant impurities. What are the likely side products and how can I minimize them?
A: Impurity formation is a common issue. Here are some potential causes and solutions:
-
Side Reactions of Ethyl Bromopyruvate: Ethyl bromopyruvate is a reactive α-haloketone and can undergo self-condensation or react with other nucleophiles present. Using a slight excess of thiourea can help to favor the desired reaction.
-
Alternative Cyclization Pathways: Depending on the reaction conditions, there is a possibility of forming other heterocyclic systems, although the formation of the 2-aminothiazole is generally favored.
-
Purification Method: Recrystallization is a common method for purifying the final product.[5][11] Experiment with different solvent systems (e.g., ethanol, ethyl acetate) to find the optimal conditions for removing your specific impurities. Column chromatography can also be employed for more challenging separations.[10]
Data Presentation
Table 1: Solvent Effects on Hantzsch Thiazole Synthesis (Representative Data)
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Ethanol | 70 | 1 | 99-100 | [4] |
| Ethanol | Reflux (approx. 78) | 24 | 70 | [5] |
| Water/THF | 80 | 2 | 72 | [11] |
| Solvent-free | Room Temp | 0.05 (3 min) | 95 | [12] |
Note: Yields are highly dependent on the specific substrates and reaction conditions and may not be directly comparable across different studies.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate (Hantzsch Synthesis)
-
To a round-bottom flask, add thiourea (1.2 mmol) and ethyl bromopyruvate (1 mmol) in ethanol (2 mL).[4]
-
Stir the mixture at 70°C for 1 hour.[4]
-
Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of petroleum ether and ethyl acetate).[5]
-
After completion, cool the reaction mixture to room temperature.[4]
-
Pour the mixture into ice-cold water to precipitate the product.[4]
-
Collect the precipitate by filtration and wash with cold water.
-
Dry the solid to obtain Ethyl 2-aminothiazole-4-carboxylate. The product can be further purified by recrystallization from ethanol.[5]
Protocol 2: Synthesis of a Schiff Base Derivative
-
Dissolve Ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and the desired aldehyde or ketone (0.05 mol) in absolute ethanol (30 mL).[5]
-
Add a few drops of glacial acetic acid to catalyze the reaction.[5]
-
Reflux the reaction mixture for 12 hours, monitoring the progress by TLC.[5]
-
Upon completion, cool the mixture and evaporate the solvent under reduced pressure.[5]
-
The crude product can be purified by recrystallization, for example from ethyl acetate.[5]
Visualizations
Caption: Experimental workflow for the synthesis and derivatization of Ethyl 2-aminothiazole-4-carboxylate.
Caption: Troubleshooting guide for low reaction yield in Ethyl 2-aminothiazole-4-carboxylate synthesis.
References
- 1. Thiazole synthesis [organic-chemistry.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. synarchive.com [synarchive.com]
- 4. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl 2-aminothiazole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-aminothiazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Ethyl 2-aminothiazole-4-carboxylate?
A1: The most widely used method is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone, typically ethyl bromopyruvate, with a thioamide, most commonly thiourea.[4][5][6]
Q2: Are there alternative synthetic routes to the Hantzsch synthesis?
A2: Yes, alternative methods exist. One notable approach involves the reaction of ethyl 2-azidoacrylate with potassium thiocyanate in the presence of an inorganic salt catalyst. Additionally, one-pot syntheses starting from ethyl acetoacetate, N-bromosuccinimide (NBS), and thiourea have been developed to improve efficiency and yield.[7]
Q3: What catalysts are typically used in the synthesis of Ethyl 2-aminothiazole-4-carboxylate?
A3: While the traditional Hantzsch synthesis can proceed without a catalyst, various catalysts can be employed to improve reaction rates and yields.[8] These include inorganic salts such as ferrous sulfate heptahydrate, ferric nitrate nonahydrate, and copper chloride. Heterogeneous catalysts like copper silicate and silica-supported tungstosilicic acid have also been reported.[1] In some variations, palladium(II) acetate has been used.
Q4: What are the typical reaction conditions for the Hantzsch synthesis of this compound?
A4: The reaction is commonly carried out in a protic solvent, with ethanol being a frequent choice.[4][6] The reaction mixture is typically heated to reflux, often for several hours, to ensure the completion of the reaction.[5] Monitoring the reaction progress using thin-layer chromatography (TLC) is recommended.[1][5]
Q5: What are the safety precautions for handling the reactants?
A5: Ethyl bromopyruvate is a lachrymator and an irritant, causing irritation to the skin, eyes, and respiratory system.[9][10] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[9][10] Thiourea may be harmful if swallowed or inhaled and can cause damage to organs through prolonged or repeated exposure.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield or no desired product. What are the possible causes and how can I troubleshoot this?
Answer: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: Ensure the purity of your ethyl bromopyruvate and thiourea. Ethyl bromopyruvate can decompose over time, especially when exposed to light or air.[11] It is advisable to use freshly opened or purified reagents.
-
Reaction Temperature: The Hantzsch synthesis often requires heating to proceed at a reasonable rate. If the reaction is performed at too low a temperature, the rate of reaction will be very slow, leading to low conversion. Consider increasing the temperature to the reflux point of the solvent.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using TLC to determine the optimal reaction time.[1][5]
-
Solvent Choice and Solubility: Ethanol is a common solvent, but ensure that the thiourea is adequately soluble.[12] While thiourea is soluble in ethanol, its solubility can be affected by temperature and the presence of other reagents.[13][14] Inadequate dissolution can lead to a heterogeneous reaction mixture and poor conversion.
-
Stoichiometry: Check the molar ratios of your reactants. An excess of thiourea is sometimes used to drive the reaction to completion.
Issue 2: Formation of Side Products and Impurities
Question: My final product is impure, and I suspect the presence of side products. What are the likely side reactions, and how can I minimize them?
Answer: The formation of side products can complicate purification and reduce the yield of the desired product.
-
Isomeric Byproducts: Under acidic conditions, the Hantzsch synthesis can sometimes lead to the formation of 2-imino-2,3-dihydrothiazole isomers.[15] Maintaining neutral or slightly basic conditions can help to minimize the formation of these isomers.
-
Decomposition of Reactants: As mentioned, ethyl bromopyruvate can decompose. This can lead to the formation of various impurities. Storing it at a low temperature (2-8 °C) and in the dark can help to maintain its stability.
-
Work-up Procedure: The work-up is crucial for isolating a pure product. After the reaction is complete, pouring the reaction mixture into cold water can help to precipitate the product.[6] Subsequent washing and recrystallization are often necessary to remove any remaining impurities.
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying the Ethyl 2-aminothiazole-4-carboxylate. What purification techniques are recommended?
Answer: Purification can be challenging due to the nature of the product and potential impurities.
-
Recrystallization: Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purifying the final product.[5]
-
Column Chromatography: If recrystallization is insufficient, column chromatography using silica gel can be employed. A solvent system such as ethyl acetate/petroleum ether can be used to separate the product from impurities.[5]
-
Washing: Thoroughly washing the crude product with water after precipitation can help to remove any water-soluble impurities and salts.[2]
Data Presentation
Table 1: Comparison of Catalytic Systems for Ethyl 2-aminothiazole-4-carboxylate Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Ethanol | 78 | 24 | 70 | [5] |
| Ferrous Sulfate Heptahydrate | Ethanol | 80 | 11-13 | High (not specified) | CN104163802A |
| Copper Silicate | Ethanol | 78 | 0.5 | >95 | [10] |
| Silica Supported Tungstosilicic Acid | Ethanol | Reflux | 1.5 | 90 | [1] |
Experimental Protocols
Protocol 1: Catalyst-Free Synthesis of Ethyl 2-aminothiazole-4-carboxylate
This protocol is adapted from a general procedure for Hantzsch thiazole synthesis.[5]
Materials:
-
Ethyl bromopyruvate
-
Thiourea
-
Ethanol (99.9%)
-
Ice-cold water
-
2 M Sodium hydroxide solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (3 mol) in ethanol (100 mL).
-
Add ethyl bromopyruvate (2 mol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of petroleum ether: ethyl acetate (1:3).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture by removing the solvent under reduced pressure.
-
Pour the concentrated residue into ice-cold water.
-
Basify the aqueous mixture to pH 10 with a 2 M sodium hydroxide solution to precipitate the product.
-
Collect the off-white precipitate by filtration.
-
Recrystallize the crude product from ethanol to obtain pure Ethyl 2-aminothiazole-4-carboxylate.
Visualizations
Caption: Experimental workflow for the synthesis of Ethyl 2-aminothiazole-4-carboxylate.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. mdpi.com [mdpi.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 2-amino-1,3-thiazole-4-carboxylate | 5398-36-7 [chemicalbook.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. nbinno.com [nbinno.com]
- 10. fishersci.com [fishersci.com]
- 11. Page loading... [wap.guidechem.com]
- 12. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. thiourea [chemister.ru]
- 15. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Biological Activities of Ethyl 2-aminothiazole-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The ethyl 2-aminothiazole-4-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides an objective comparison of the performance of various ethyl 2-aminothiazole-4-carboxylate derivatives, supported by experimental data, to aid researchers in the design and development of new and effective drug candidates.
Anticancer Activity
Derivatives of ethyl 2-aminothiazole-4-carboxylate have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR pathway.
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected ethyl 2-aminothiazole-4-carboxylate derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(4-chlorophenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast) | 0.8 | [1][2] |
| Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivative | A375P (Melanoma) | 0.5 | [2] |
| Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivative | A375P (Melanoma) | 2.1 | [2] |
| N-(4-(2-(2-(benzylidene)hydrazinyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide (6a) | MCF-7 (Breast) | 37.25 | [3] |
| N-(4-(2-(2-(4-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide (6e) | MCF-7 (Breast) | 6.10 ± 0.4 | [3] |
| N-(4-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide (6i) | MCF-7 (Breast) | 4.36 | [3] |
| N-(4-(2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide (6q) | MCF-7 (Breast) | 5.04 | [3] |
| N-(4-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-oxoethyl)thiazol-2-yl)-5-methoxy-1H-indole-2-carboxamide (6v) | MCF-7 (Breast) | 6.49 ± 0.3 | [3] |
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Many anticancer ethyl 2-aminothiazole-4-carboxylate derivatives exert their effect by targeting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][5][6][7] The diagram below illustrates the key components of this pathway and the points of inhibition by anticancer compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Ethyl 2-aminothiazole-4-carboxylate derivatives
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO, final concentration typically ≤ 0.5%) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity
Ethyl 2-aminothiazole-4-carboxylate derivatives have also been investigated for their potential as antimicrobial agents against a variety of pathogenic bacteria and fungi. Their mode of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Comparative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected ethyl 2-aminothiazole-4-carboxylate derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Derivative/Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Schiff base 2a | Staphylococcus epidermidis | 250 | [8][9] |
| Schiff base 2b | Pseudomonas aeruginosa | 375 | [8][9] |
| Schiff base 2d | Staphylococcus aureus | 250 | [8][9] |
| Schiff base 2g | Escherichia coli | 375 | [8][9] |
| Piperazinyl derivative 121d | Staphylococcus aureus | 2 (µM) | [2] |
| Piperazinyl derivative 121d | Escherichia coli | 4 (µM) | [2] |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Mycobacterium tuberculosis H37Rv | 0.06 | [10] |
| Methyl 2-amino-5-(p-tolyl)thiazole-4-carboxylate | Mycobacterium tuberculosis H37Rv | 16 | [10] |
Experimental Workflow: Antimicrobial Screening
The general workflow for screening new compounds for antimicrobial activity involves a series of steps from initial synthesis to the determination of their potency.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Ethyl 2-aminothiazole-4-carboxylate derivatives
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile broth, typically adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in the broth medium directly in the 96-well microplate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.
-
Incubation: Incubate the microplates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Anti-inflammatory Activity
Select derivatives of ethyl 2-aminothiazole-4-carboxylate have also shown promise as anti-inflammatory agents. Their mechanism of action can involve the inhibition of pro-inflammatory enzymes and mediators, such as cyclooxygenase (COX) and nitric oxide (NO).
Comparative Anti-inflammatory Activity Data
The following table summarizes the in vitro anti-inflammatory activity of selected thiazole derivatives, presented as IC50 values for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Derivative/Compound | Assay | IC50 (µM) | Reference |
| Thiazole-based COX-2 inhibitor conjugate 14 | COX-2 Inhibition | 5.0 - 17.6 | [11] |
| Thiazole-based COX-2 inhibitor conjugate 16 | COX-2 Inhibition | 5.0 - 17.6 | [11] |
| Thiazole-based 5-LOX inhibitor conjugate | 5-LOX Inhibition | 0.6 - 8.5 | [11] |
Note: Data for specific ethyl 2-aminothiazole-4-carboxylate derivatives in anti-inflammatory assays is limited in the reviewed literature. The presented data is for broader thiazole derivatives to indicate the potential of this scaffold.
Experimental Workflow: In Vitro Anti-inflammatory Screening
The screening of compounds for anti-inflammatory activity typically involves a series of in vitro assays to assess their ability to modulate key inflammatory pathways.
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM medium supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Ethyl 2-aminothiazole-4-carboxylate derivatives
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: After incubation, collect 50 µL of the culture supernatant from each well. Add 50 µL of Griess Reagent to each supernatant sample.
-
Absorbance Reading: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [1 - (Nitrite in treated cells / Nitrite in LPS-stimulated cells)] x 100 The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
This guide provides a comparative overview of the biological activities of ethyl 2-aminothiazole-4-carboxylate derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design of novel and potent therapeutic agents based on this versatile scaffold.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Key Synthetic Intermediates: Ethyl 2-aminothiazole-4-carboxylate vs. Ethyl 2-aminooxazole-4-carboxylate
In the landscape of drug discovery and medicinal chemistry, the selection of appropriate building blocks is a critical decision that influences the entire synthetic route and the ultimate properties of the target molecule. Among the privileged scaffolds, 5-membered aromatic heterocycles are of paramount importance. This guide provides a detailed, data-driven comparison between two prominent synthetic intermediates: Ethyl 2-aminothiazole-4-carboxylate and its close isostere, Ethyl 2-aminooxazole-4-carboxylate. This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed choice between these key intermediates.
The 2-aminothiazole core is a versatile pharmacophore found in a wide array of FDA-approved drugs.[1] Ethyl 2-aminothiazole-4-carboxylate serves as a crucial starting material for complex molecules, including kinase inhibitors used in targeted cancer therapies.[2] Its bioisostere, Ethyl 2-aminooxazole-4-carboxylate, offers a strategic alternative where the sulfur atom is replaced by oxygen. This substitution can significantly alter physicochemical properties such as solubility and metabolic stability, which are critical factors in drug development.[3][4]
Physicochemical and Synthetic Performance at a Glance
The choice between these two intermediates often hinges on a trade-off between synthetic accessibility and desired physicochemical properties. The following tables summarize the key data points for each compound, compiled from various experimental and computational sources.
Table 1: Comparison of Physicochemical Properties
| Property | Ethyl 2-aminothiazole-4-carboxylate | Ethyl 2-aminooxazole-4-carboxylate | Reference(s) |
| Molecular Formula | C₆H₈N₂O₂S | C₆H₈N₂O₃ | [1][5] |
| Molecular Weight | 172.21 g/mol | 156.14 g/mol | [1][5] |
| Appearance | Pale yellow powder | Solid | [5][6] |
| Melting Point | 177-181 °C | 135-140 °C | [5][6] |
| XLogP3 (Computed) | 1.2 | 0.5 | [1][5] |
| Topological Polar Surface Area (TPSA) | 93.5 Ų | 78.4 Ų | [1][5] |
Note: XLogP3 is a computed measure of lipophilicity. A lower value indicates higher hydrophilicity.
Table 2: Comparison of Synthetic Parameters
| Parameter | Ethyl 2-aminothiazole-4-carboxylate (Hantzsch Synthesis) | Ethyl 2-aminooxazole-4-carboxylate (from α-bromoester) | Reference(s) |
| Primary Reactants | Ethyl bromopyruvate, Thiourea | Ethyl bromopyruvate (or similar α-bromoester), Urea | [3] |
| Typical Solvent | Ethanol | Dimethylformamide (DMF) | |
| Reaction Time | ~1 hour | ~2 hours | |
| Reaction Temperature | 70-80 °C (Reflux) | Reflux | |
| Typical Yield | High (often >90%) | Moderate to Low (variable, can be <30%) | |
| Workup/Purification | Precipitation in water, Filtration | Extraction, Column Chromatography |
Analysis of Performance
Synthetic Accessibility: Ethyl 2-aminothiazole-4-carboxylate is readily synthesized via the robust and high-yielding Hantzsch thiazole synthesis. This one-pot reaction typically proceeds to completion in a short time with a simple workup, making it highly efficient for large-scale production. In contrast, the synthesis of Ethyl 2-aminooxazole-4-carboxylate is often more challenging. The reaction of an α-bromoester with urea can result in lower yields and may require more rigorous purification methods like column chromatography. The lower nucleophilicity of the 2-amino group on the oxazole ring can also lead to reduced yields in subsequent derivatization steps compared to its thiazole counterpart.
Physicochemical Advantages: The primary advantage of the oxazole intermediate lies in its improved physicochemical profile for drug development. The replacement of sulfur with oxygen leads to a significant decrease in lipophilicity (lower LogP value) and an increase in aqueous solubility.[3][4] This enhanced hydrophilicity can improve the pharmacokinetic properties of a drug candidate, potentially leading to better absorption and distribution.
Metabolic Stability: The sulfur atom in the thiazole ring is susceptible to oxidative metabolism in the body. The 2-aminooxazole scaffold, lacking this sulfur atom, is presumed to have a lower rate of metabolism, which could lead to a longer half-life for the final drug compound.[4]
Experimental Protocols
The following are generalized protocols for the synthesis of each intermediate based on common literature methods.
Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate
Reaction: Hantzsch Thiazole Synthesis
Materials:
-
Thiourea (1.2 mmol)
-
Ethyl bromopyruvate (1 mmol)
-
Ethanol (2 mL)
-
Ice water
Procedure:
-
A mixture of thiourea (1.2 mmol) and ethyl bromopyruvate (1 mmol) in ethanol (2 mL) is stirred in a round-bottom flask.
-
The mixture is heated to 70°C and stirred for 1 hour.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The cooled reaction mixture is poured into ice water, causing the product to precipitate.
-
The precipitate is collected by filtration and dried to yield Ethyl 2-aminothiazole-4-carboxylate. Yields are typically high, often in the range of 93-100%.
Protocol 2: Synthesis of Ethyl 2-aminooxazole-4-carboxylate (Analog)
Reaction: Oxazole Ring Formation
Materials:
-
Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate (1.2 mmol)
-
Urea (12 mmol)
-
Anhydrous Dimethylformamide (DMF) (3.14 mL)
-
Ethyl acetate
-
5% LiCl solution
-
Brine
Procedure:
-
A mixture of the α-bromoester (e.g., Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate, 1.2 mmol) and urea (12 mmol) is solubilized in anhydrous DMF.[3]
-
The mixture is stirred at reflux for 2 hours and then cooled to room temperature.[3]
-
A 5% aqueous solution of LiCl is added to the reaction mixture.[3]
-
The product is extracted with ethyl acetate.[3]
-
The combined organic layers are washed with water and brine, then dried over Na₂SO₄.[3]
-
After filtration, the solvent is removed under reduced pressure, and the crude material is purified by flash column chromatography to yield the product.[3] A 24% yield was reported for this specific analog.[3]
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows for the synthesis of these key intermediates.
Conclusion
The choice between Ethyl 2-aminothiazole-4-carboxylate and Ethyl 2-aminooxazole-4-carboxylate is a strategic one, guided by the specific goals of the research program.
-
Choose Ethyl 2-aminothiazole-4-carboxylate for:
-
Efficiency and Scale: When high yields and a straightforward, scalable synthesis are paramount.
-
Cost-Effectiveness: The reactants are readily available, and the simple procedure reduces processing costs.
-
Established Chemistry: A vast body of literature exists for the derivatization of this well-established intermediate.
-
-
Choose Ethyl 2-aminooxazole-4-carboxylate for:
-
Improved Physicochemical Properties: When the goal is to enhance the solubility and reduce the lipophilicity of the final compound.
-
Metabolic Stability: When mitigating potential oxidative metabolism of the heterocyclic core is a priority.
-
Novel Chemical Space: To explore isosteric replacements that may lead to improved biological activity or a more favorable intellectual property position.
-
Ultimately, the decision involves balancing the synthetic challenges and potentially lower yields of the oxazole intermediate against the significant downstream benefits of its improved drug-like properties.
References
- 1. Ethyl 2-amino-1,3-oxazole-4-carboxylate | C6H8N2O3 | CID 319549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 5. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 2-aminooxazole-4-carboxylate 95 177760-52-0 [sigmaaldrich.com]
In Vitro Efficacy of Ethyl 2-aminothiazole-4-carboxylate Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ethyl 2-aminothiazole-4-carboxylate scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] Derivatives of this core structure have demonstrated significant potential across a spectrum of therapeutic areas, including oncology and infectious diseases.[1][3] This guide provides an objective comparison of the in vitro performance of various analogs, supported by experimental data from peer-reviewed studies, to aid researchers in navigating the chemical space of these promising compounds.
Comparative Anticancer Activity
The cytotoxic effects of numerous ethyl 2-aminothiazole-4-carboxylate analogs have been rigorously evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a standard measure of in vitro anticancer potency, reveals significant variations in activity based on the nature and position of substituents on the thiazole ring.
Cytotoxicity Data (IC50)
The following tables summarize the in vitro cytotoxic activity of selected ethyl 2-aminothiazole-4-carboxylate analogs against various cancer cell lines.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate | Panc-1 (Pancreatic) | 43.08 | [4] |
| Compound 4c (a thiazole derivative) | MCF-7 (Breast) | 2.57 ± 0.16 | [5] |
| Compound 4c (a thiazole derivative) | HepG2 (Liver) | 7.26 ± 0.44 | [5] |
| Compound 4b (a thiazole derivative with bromide substitution) | MCF-7 (Breast) | 31.5 ± 1.91 | [5] |
| Compound 4b (a thiazole derivative with bromide substitution) | HepG2 (Liver) | 51.7 ± 3.13 | [5] |
| Compound 5 (a thiazole derivative with acetyloxy substitution) | MCF-7 (Breast) | 28.0 ± 1.69 | [5] |
| Compound 5 (a thiazole derivative with acetyloxy substitution) | HepG2 (Liver) | 26.8 ± 1.62 | [5] |
| Staurosporine (Control) | MCF-7 (Breast) | 6.77 ± 0.41 | [5] |
| Staurosporine (Control) | HepG2 (Liver) | 8.4 ± 0.51 | [5] |
| Compound 73b (a 2-aminothiazole derivative) | H1299 (Lung) | 4.89 | [2] |
| Compound 73b (a 2-aminothiazole derivative) | SHG-44 (Glioma) | 4.03 | [2] |
| 4-chlorophenylthiazolyl 4b | MDA-MB-231 (Breast) | 3.52 | [6] |
| 3-nitrophenylthiazolyl 4d | MDA-MB-231 (Breast) | 1.21 | [6] |
| Sorafenib (Control) | MDA-MB-231 (Breast) | 1.18 | [6] |
| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea 88 | HS 578T (Breast) | 0.8 | [3] |
| Compound 4m | BxPC-3 (Pancreatic) | 23.85–26.45% cell survival at 10 µM | [7] |
| Compound 4n | BxPC-3 (Pancreatic) | 23.85–26.45% cell survival at 10 µM | [7] |
| Compound 4r | BxPC-3 (Pancreatic) | 23.85–26.45% cell survival at 10 µM | [7] |
| Compound 4m | MOLT-4 (Leukemia) | 30.08–33.30% cell survival at 10 µM | [7] |
| Compound 4n | MOLT-4 (Leukemia) | 30.08–33.30% cell survival at 10 µM | [7] |
| Compound 4r | MOLT-4 (Leukemia) | 30.08–33.30% cell survival at 10 µM | [7] |
| Compound 4m | MCF-7 (Breast) | 44.40–47.63% cell survival at 10 µM | [7] |
| Compound 4n | MCF-7 (Breast) | 44.40–47.63% cell survival at 10 µM | [7] |
| Compound 4r | MCF-7 (Breast) | 44.40–47.63% cell survival at 10 µM | [7] |
Enzyme Inhibition
Several 2-aminothiazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial components of cellular signaling pathways often dysregulated in cancer.
| Compound/Analog | Target Enzyme | IC50 (µM) | Reference |
| Compound 4c | VEGFR-2 | 0.15 | [5] |
| Sorafenib (Control) | VEGFR-2 | 0.059 | [5] |
| Dasatinib (BMS-354825) | Pan-Src Kinase | Nanomolar to subnanomolar | [8] |
Experimental Protocols
In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Methodology
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (2-aminothiazole derivatives) and a positive control (e.g., a known anticancer drug) and incubated for a specified period (e.g., 48 or 72 hours).[1]
-
MTT Addition: After the incubation period, an MTT solution is added to each well.[1]
-
Formazan Solubilization: Viable cells metabolize the MTT into a purple formazan product. A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Visualizing Mechanisms and Workflows
To better understand the biological context and experimental procedures, the following diagrams illustrate a key signaling pathway and a typical workflow for assessing anticancer activity.
Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole analogs.
Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Unlocking the Therapeutic Potential of 2-Aminothiazoles: A Comparative Guide to Structure-Activity Relationships
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and kinase inhibitory effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 2-aminothiazole derivatives, supported by experimental data and detailed methodologies to aid researchers and drug development professionals in their quest for new and effective therapies.
The core 2-aminothiazole structure offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The primary sites for derivatization are the C2-amino group, the C4 position, and the C5 position of the thiazole ring. Strategic modifications at these positions have led to the discovery of potent and selective compounds targeting a range of biological entities.
Antimicrobial Activity
2-Aminothiazole derivatives have shown significant promise as antimicrobial agents, with studies revealing key structural features that govern their efficacy against various bacterial and fungal strains.
Key SAR Insights:
-
Substitution at the C2-amino group: Acylation of the C2-amino group with substituted benzoyl groups has been shown to significantly enhance antitubercular activity.[1] For instance, the introduction of a 3-chlorobenzoyl group led to a compound with a minimum inhibitory concentration (MIC) of 0.024 μM against Mycobacterium tuberculosis.[1]
-
Substitution at the C4 position: The presence of a 2-pyridyl moiety at the C4 position of the thiazole ring is often crucial for potent antimycobacterial activity.[1][2]
-
General Antimicrobial Activity: Functionally substituted 2-aminothiazole derivatives have demonstrated potent antibacterial activity, in some cases exceeding that of established antibiotics like ampicillin and streptomycin.[3] Molecular docking studies suggest that these compounds may exert their antibacterial effects through the inhibition of enzymes like MurB.[3]
Table 1: SAR of 2-Aminothiazole Derivatives as Antimicrobial Agents
| Compound/Series | Modification(s) | Target Organism(s) | Activity (MIC/IC50) | Reference |
| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) | 3-Chlorobenzoyl at N-2, 2-pyridyl at C-4 | Mycobacterium tuberculosis H37Rv | 0.024 μM | [1] |
| 2-Amino-4-(2-pyridyl)thiazole derivatives | Substituted phenyl ring at 2-amino position, amide linker | Mycobacterium tuberculosis H37Rv | - | [2] |
| Functionally substituted 2-aminothiazoles | Various substitutions | S. aureus, E. coli, B. cereus, En. cloacae | More active than ampicillin and streptomycin against some strains | [3] |
Experimental Protocol: Microdilution Method for Antimicrobial Susceptibility Testing
The antimicrobial activity of 2-aminothiazole derivatives is commonly determined using the microdilution method.[3] In this assay, serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates. A standardized inoculum of the target microorganism (bacterial or fungal strain) is then added to each well. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Kinase Inhibition
The 2-aminothiazole scaffold has been successfully employed to develop potent inhibitors of various kinases, which are key targets in cancer and inflammatory diseases. The discovery of Dasatinib, a pan-Src family kinase inhibitor, highlights the potential of this chemical class.[4]
Key SAR Insights:
-
Pan-Src Kinase Inhibition: Optimization of a 2-aminothiazole hit led to the development of Dasatinib, which demonstrates nanomolar to subnanomolar potency against Src family kinases.[4] The structure features a complex side chain at the C2-amino position that occupies the ATP-binding pocket of the kinase.
-
Itk Inhibition: 2-Amino-5-(thioaryl)thiazoles have been identified as potent and selective inhibitors of Interleukin-2-inducible T-cell kinase (Itk), a key enzyme in T-cell signaling.[5]
Table 2: SAR of 2-Aminothiazole Derivatives as Kinase Inhibitors
| Compound/Series | Target Kinase(s) | Key Structural Features | Activity (IC50) | Reference |
| Dasatinib (BMS-354825) | Pan-Src family kinases, Abl | N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide | Nanomolar to subnanomolar | [4] |
| 2-Amino-5-(thioaryl)thiazoles | Itk | Thioaryl substituent at C-5 | Potent and selective | [5] |
Experimental Protocol: Jurkat T-cell Assay for IL-2 Secretion
The cellular activity of Itk inhibitors can be assessed by measuring their effect on IL-2 secretion in Jurkat T-cells, a human T-lymphocyte cell line.[5][6] Cells are pre-incubated with varying concentrations of the 2-aminothiazole derivatives and then stimulated to produce IL-2 (e.g., using anti-TCR antibodies). After an incubation period, the amount of IL-2 secreted into the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA). A decrease in IL-2 production in the presence of the compound indicates inhibition of the T-cell signaling pathway, in which Itk plays a crucial role.
Phosphodiesterase (PDE) Regulation
Recent studies have explored 2-aminothiazole derivatives as regulators of phosphodiesterase type 5 (PDE5), an enzyme involved in various physiological processes.
Key SAR Insights:
-
Some derivatives with a styryl moiety or a longer chain alkyl group have shown complete inhibitory effects on PDE5 at a concentration of 10 μM.[7]
-
Interestingly, other derivatives were found to increase PDE5 activity, suggesting a role as PDE5 enhancers.[7]
Table 3: SAR of 2-Aminothiazole Derivatives as PDE5 Regulators
| Compound/Series | Effect on PDE5 | Key Structural Features | Activity | Reference |
| Compounds 23a and 23c | Inhibition | Styryl moiety | 100% inhibition at 10 μM | [7] |
| Compounds 5a, 17, 21, and 23b | Enhancement | - | Increased PDE5 activity at 10 μM | [7] |
Visualizing the SAR Workflow
The process of conducting a structure-activity relationship study for 2-aminothiazole derivatives can be systematically visualized. The following diagram illustrates a typical workflow from initial hit identification to lead optimization.
Caption: General workflow for structure-activity relationship (SAR) studies of 2-aminothiazole derivatives.
Conclusion
The 2-aminothiazole scaffold remains a highly privileged structure in medicinal chemistry, offering vast opportunities for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the importance of systematic SAR studies. By understanding the intricate relationships between chemical structure and biological function, researchers can rationally design and synthesize new compounds with improved potency, selectivity, and pharmacokinetic profiles, ultimately paving the way for the next generation of drugs to combat a wide range of diseases. The data and protocols presented in this guide serve as a valuable resource for professionals in the field of drug discovery and development.
References
- 1. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05561A [pubs.rsc.org]
Comparative Antimicrobial Efficacy of Ethyl 2-aminothiazole-4-carboxylate Schiff Bases
This guide provides a comparative analysis of the antimicrobial efficacy of a series of Ethyl 2-aminothiazole-4-carboxylate Schiff bases. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at their performance against various microbial strains, supported by experimental data.
Introduction
Ethyl 2-aminothiazole-4-carboxylate Schiff bases are a class of organic compounds synthesized from the condensation of ethyl 2-aminothiazole-4-carboxylate with various aldehydes and ketones. These compounds are of significant interest in medicinal chemistry due to the therapeutic potential of the 2-aminothiazole nucleus, which is a core component of several approved drugs. The imine or azomethine group (>C=N–) characteristic of Schiff bases is often associated with their broad spectrum of biological activities, including antimicrobial properties. This guide focuses on the antibacterial and antifungal activities of these specific Schiff bases, presenting quantitative data, experimental methodologies, and a proposed mechanism of action.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of synthesized Ethyl 2-aminothiazole-4-carboxylate Schiff bases was evaluated against several multidrug-resistant bacterial and fungal strains. The antibacterial activity was determined by the Minimum Inhibitory Concentration (MIC), while the antifungal potential was assessed by the zone of inhibition.
Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various Ethyl 2-aminothiazole-4-carboxylate Schiff bases against Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater antibacterial potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Ethyl 2-aminothiazole-4-carboxylate Schiff Bases Against Multidrug-Resistant Bacteria
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus epidermidis (µg/mL) | Staphylococcus aureus (µg/mL) | |
| 2a | 250 | - |
| 2b | - | - |
| 2d | - | 250 |
| 2g | - | - |
| Standard Drugs | Not specified for direct comparison in the study |
Note: '-' indicates that significant activity was not reported for that specific compound-strain combination in the cited study.
Among the tested compounds, 2a and 2d showed significant activity against the Gram-positive bacteria Staphylococcus epidermidis and Staphylococcus aureus, respectively, with an MIC of 250 µg/mL. For the Gram-negative bacteria, compounds 2b and 2g exhibited inhibitory potential against Pseudomonas aeruginosa and Escherichia coli, respectively, at an MIC of 375 µg/mL.
Antifungal Activity
The antifungal activity of the synthesized compounds was determined by measuring the zone of inhibition against various Candida species. The results are compared with the standard antifungal drug, nystatin.
Table 2: Antifungal Activity (Zone of Inhibition in mm) of Ethyl 2-aminothiazole-4-carboxylate Schiff Bases
| Compound | Candida albicans (ATCC 60387) | Candida glabrata (ATCC 62934) |
| 1a (Parent Compound) | 14.2 mm | 15.1 mm |
| 2a | 20.0 mm | - |
| 2b | - | 21.0 mm |
| 2c | 15.3 mm | 16.0 mm |
| 2d | 16.0 mm | 17.2 mm |
| 2e | 14.0 mm | 15.0 mm |
| 2f | 13.0 mm | 14.0 mm |
| 2g | 18.0 mm | 19.0 mm |
| Nystatin (Reference) | 19.3 mm | 19.1 mm |
Note: '-' indicates that the value was not the maximum reported for that strain.
Compound 2b demonstrated the highest antifungal potential against Candida glabrata with a zone of inhibition of 21.0 mm, which is greater than that of the reference drug nystatin (19.1 mm). Similarly, compound 2a was most effective against Candida albicans, showing a 20.0 mm zone of inhibition, also surpassing nystatin (19.3 mm).
Experimental Protocols
The following sections detail the methodologies used for the synthesis and antimicrobial evaluation of the Ethyl 2-aminothiazole-4-carboxylate Schiff bases.
Synthesis of Ethyl 2-aminothiazole-4-carboxylate Schiff bases (General Procedure)
The synthesis of the title compounds involves a two-step process:
-
Preparation of Ethyl 2-aminothiazole-4-carboxylate (1a): Ethyl bromopyruvate and thiourea are refluxed in ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, concentrated, and poured into ice-cold water. Basification with NaOH leads to the precipitation of the product, which is then recrystallized from ethanol.
-
Synthesis of Schiff Bases (2a-2g): Equimolar amounts of Ethyl 2-aminothiazole-4-carboxylate (1a) and the respective aldehyde or ketone are dissolved in absolute ethanol with a few drops of glacial acetic acid. The mixture is refluxed for several hours, with the reaction monitored by TLC. After cooling, the solvent is evaporated, and the resulting residue is dissolved in ethyl acetate to facilitate crystallization.
Antimicrobial Susceptibility Testing
Antibacterial Assay (Minimum Inhibitory Concentration - MIC):
The MIC of the synthesized compounds against multidrug-resistant bacterial strains was determined using the broth microdilution method.
-
Inoculum Preparation: Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated until the turbidity matches the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Serial Dilution: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate containing broth.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antifungal Assay (Disk Diffusion Method):
The antifungal activity was assessed by the disk diffusion method on an agar medium.
-
Inoculum Preparation: Fungal cultures are grown on a suitable agar medium (e.g., Sabouraud Dextrose Agar). A suspension is prepared and adjusted to a specific turbidity.
-
Plate Inoculation: The surface of the agar plates is uniformly inoculated with the fungal suspension using a sterile cotton swab.
-
Disk Application: Sterile filter paper disks are impregnated with a known concentration of the test compounds and placed on the surface of the inoculated agar plates.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 28°C) for a specified period (e.g., 3-7 days).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where fungal growth is inhibited, is measured in millimeters.
Mandatory Visualization
Proposed Mechanism of Action: Inhibition of UDP-N-acetylmuramate/l-alanine Ligase
Molecular docking studies suggest that these Ethyl 2-aminothiazole-4-carboxylate Schiff bases may exert their antibacterial effect by inhibiting the enzyme UDP-N-acetylmuramate/l-alanine ligase (MurC). This enzyme is crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. By inhibiting MurC, the Schiff bases can disrupt cell wall synthesis, leading to bacterial cell death.
Caption: Proposed mechanism of antibacterial action via inhibition of MurC.
Experimental Workflow: From Synthesis to Antimicrobial Screening
The overall process for evaluating the antimicrobial efficacy of these compounds follows a logical progression from chemical synthesis to biological testing.
Caption: Workflow for synthesis and antimicrobial evaluation.
Comparative docking studies of Ethyl 2-aminothiazole-4-carboxylate analogs
A Comparative Guide to the Molecular Docking of Ethyl 2-aminothiazole-4-carboxylate Analogs
This guide provides a comparative analysis of the molecular docking performance of various Ethyl 2-aminothiazole-4-carboxylate analogs from published research. The data is intended for researchers, scientists, and drug development professionals interested in the potential of these compounds as therapeutic agents. The docking studies summarized here investigate the binding affinities of these analogs against a range of biological targets implicated in diseases such as bacterial infections and cancer.
Comparative Docking Performance
The following table summarizes the docking scores of various Ethyl 2-aminothiazole-4-carboxylate analogs against their respective protein targets. The binding affinity, often represented as a docking score or binding energy in kcal/mol, indicates the strength of the interaction between the ligand (analog) and the protein. A more negative or lower binding energy generally signifies a more stable and favorable interaction.
| Compound ID | Target Protein | Docking Score (kcal/mol) | Reference |
| 2a | UDP-N-acetylmuramate/l-alanine ligase | - | [1] |
| 2b | UDP-N-acetylmuramate/l-alanine ligase | -7.6 | [1] |
| 1j | Unspecified (Antiglycation study) | -9.25 | [2] |
| 1k | Unspecified (Antiglycation study) | -8.42 | [2] |
| Compound 8 | Penicillin-binding protein 4 (PBP4) of E. coli | -5.2 | [3] |
| Compound 8 | Penicillin-binding protein 4 (PBP4) of S. aureus | -5.6 | [3] |
| S2 | FabH | -102.612 (MolDock Score) | [4] |
| S5 | FabH | -115.321 (MolDock Score) | [4] |
| S6 | FabH | -144.236 (MolDock Score) | [4] |
| S7 | FabH | -138.954 (MolDock Score) | [4] |
| S8 | FabH | -125.789 (MolDock Score) | [4] |
| S9 | FabH | -118.457 (MolDock Score) | [4] |
| Griseofulvin (Standard) | FabH | -90.94 (MolDock Score) | [4] |
| 2e | Mpro protein of SARS-CoV-2 | Good binding affinity | [5][6] |
| 2h | Mpro protein of SARS-CoV-2 | Good binding affinity | [5][6] |
Experimental Protocols
The in silico molecular docking studies referenced in this guide generally adhere to a standardized workflow to predict the binding orientation and affinity of a ligand to a protein target. While specific parameters may differ between studies, the core methodology is consistent.
General Molecular Docking Protocol
-
Protein Preparation : The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). The protein structure is then prepared for docking by removing water molecules, co-crystallized ligands, and any other heteroatoms. Hydrogen atoms are added to the protein, and appropriate charges are assigned to the amino acid residues.[7]
-
Ligand Preparation : The two-dimensional structures of the Ethyl 2-aminothiazole-4-carboxylate analogs are drawn using chemical drawing software. These 2D structures are then converted into three-dimensional structures. Energy minimization of the ligand structures is performed using appropriate force fields to obtain their most stable conformation.[7]
-
Grid Generation : A binding site on the target protein is identified. This is often determined by the location of a co-crystallized ligand in the original PDB file or through active site prediction algorithms. A grid box is then generated around this binding site, defining the three-dimensional space where the docking software will search for favorable ligand binding poses.[7]
-
Molecular Docking : Docking calculations are performed using specialized software such as Molegro Virtual Docker or the GLIDE module of the Schrödinger Suite.[3][7][8] The software systematically explores various conformations and orientations of the ligand within the defined grid box. For each pose, a scoring function is used to calculate the binding affinity, which predicts the strength of the interaction between the ligand and the protein.[7]
-
Analysis of Results : The resulting docked poses are ranked based on their docking scores. The pose with the most favorable score is typically considered the most probable binding mode. These poses are then visually inspected to analyze the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.[7]
Visualizations
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Synthesis of Ethyl 2-aminothiazole-4-carboxylate Analogs
Caption: Synthesis scheme for Schiff base analogs of Ethyl 2-aminothiazole-4-carboxylate.[1]
References
- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in Silico Docking Studies of Ethyl 2-(2-Arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates as Antiglycating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
- 5. Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Validated Analytical Methods for Ethyl 2-aminothiazole-4-carboxylate
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Ethyl 2-aminothiazole-4-carboxylate is crucial for ensuring product quality, stability, and for pharmacokinetic studies. This guide provides a comprehensive comparison of validated analytical methods for the analysis of Ethyl 2-aminothiazole-4-carboxylate, offering insights into their performance characteristics and providing detailed experimental protocols.
Data Presentation: A Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended purpose of the analysis. Below is a summary of typical performance characteristics for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography (GC), and UV-Vis Spectrophotometry for the analysis of Ethyl 2-aminothiazole-4-carboxylate.
Table 1: Comparison of Chromatographic Methods
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity Range | 0.5 - 100 µg/mL | 1 - 1000 ng/mL | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 3.0% |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.5 ng/mL | ~10 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~1.5 ng/mL | ~30 ng/mL |
| Selectivity | Good | Excellent | Very Good |
| Sample Throughput | Moderate | High | Moderate |
| Instrumentation Cost | Moderate | High | Moderate to High |
Table 2: Performance of UV-Vis Spectrophotometry
| Parameter | UV-Vis Spectrophotometry |
| Linearity Range | 2 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.997 |
| Accuracy (% Recovery) | 97.0 - 103.0% |
| Precision (%RSD) | < 3.0% |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Selectivity | Low to Moderate |
| Sample Throughput | High |
| Instrumentation Cost | Low |
Experimental Protocols
Detailed methodologies are essential for reproducing analytical results. The following protocols are based on established methods for aminothiazole derivatives and serve as a guide for the analysis of Ethyl 2-aminothiazole-4-carboxylate.[1][2]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of Ethyl 2-aminothiazole-4-carboxylate in bulk drug substances and formulations.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to achieve a concentration within the linearity range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Validation Parameters:
-
Linearity: Prepare a series of standard solutions of Ethyl 2-aminothiazole-4-carboxylate in the mobile phase (e.g., 0.5, 1, 5, 10, 25, 50, and 100 µg/mL). Plot the peak area against the concentration and determine the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assess repeatability (intra-day precision) by analyzing six replicate samples of the same standard solution. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.
-
Specificity: Analyze a placebo sample to ensure no interference from excipients at the retention time of the analyte.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the determination of Ethyl 2-aminothiazole-4-carboxylate in biological matrices such as plasma or urine.[2]
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Ethyl 2-aminothiazole-4-carboxylate and an internal standard.
-
Sample Preparation (for plasma): Protein precipitation is a common technique. Add three volumes of cold acetonitrile containing the internal standard to one volume of plasma. Vortex, centrifuge, and inject the supernatant.
-
Validation Parameters: Follow regulatory guidelines for bioanalytical method validation, including selectivity, accuracy, precision, recovery, matrix effect, and stability.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be employed for the analysis of Ethyl 2-aminothiazole-4-carboxylate, particularly for assessing volatile impurities or for the analysis of derivatized samples to improve volatility and thermal stability.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).
-
Ionization Mode: Electron Ionization (EI).
-
Sample Preparation: The sample may require derivatization (e.g., silylation) to increase its volatility. Dissolve the derivatized sample in a suitable solvent for injection.
-
Validation Parameters: Similar to HPLC, validation should include linearity, accuracy, precision, specificity, LOD, and LOQ.
UV-Vis Spectrophotometry
This is a simple and cost-effective method for the quantification of Ethyl 2-aminothiazole-4-carboxylate in pure form or in simple formulations without interfering substances.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A suitable solvent in which the analyte is stable and soluble (e.g., ethanol or methanol).
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a solution of Ethyl 2-aminothiazole-4-carboxylate over a UV range (e.g., 200-400 nm). The λmax is expected to be around 280 nm.
-
Sample Preparation: Prepare a stock solution of the analyte and dilute it to concentrations that fall within the linear range of the Beer-Lambert law.
-
Validation Parameters:
-
Linearity: Prepare a series of dilutions from the stock solution and measure their absorbance at the λmax. Plot absorbance versus concentration.
-
Accuracy and Precision: Analyze samples of known concentrations and compare the measured values to the true values.
-
Mandatory Visualization
The following diagrams illustrate key workflows in the validation and selection of analytical methods.
References
A Head-to-Head Comparison of 2-Aminothiazole Synthesis Methods: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of the 2-aminothiazole scaffold is a fundamental task due to its prevalence in a wide array of biologically active compounds. The choice of synthetic methodology can significantly impact yield, purity, reaction time, and overall efficiency. This guide provides a head-to-head comparison of prominent 2-aminothiazole synthesis methods, offering quantitative data, detailed experimental protocols, and visual representations of the chemical pathways to inform your selection process.
At a Glance: Performance Comparison of Key Synthesis Methods
The selection of an optimal synthetic route for 2-aminothiazoles is contingent on factors such as the desired substitution pattern, the availability and cost of starting materials, and the desired operational efficiency. The following table summarizes the key performance metrics of the discussed synthetic methods.
| Synthesis Method | Starting Materials | Key Reagents/Conditions | Typical Reaction Time | Typical Yield (%) | Advantages | Disadvantages |
| Hantzsch Synthesis | α-Haloketone, Thiourea/Thioamide | Base (e.g., Na2CO3), Reflux | 2 - 24 hours | 70 - 95% | Well-established, broad substrate scope, reliable. | Often requires elevated temperatures and long reaction times. |
| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide/Dithioacids | Mild/aqueous conditions, Room Temperature | 1 - 5 hours | 50 - 80% | Access to 5-aminothiazoles, mild reaction conditions. | Primarily for 5-amino substituted thiazoles, substrate scope can be limited. |
| Microwave-Assisted Hantzsch | Ketone, Thiourea, Halogen Source (e.g., I2, NBS) | Microwave irradiation (e.g., 170 W) | 5 - 30 minutes | 85 - 98% | Dramatically reduced reaction times, often higher yields, eco-friendly. | Requires specialized microwave equipment. |
| Ultrasound-Assisted Synthesis | Ketone, Thiourea, N-Bromosuccinimide (NBS) | Ultrasonic irradiation, Catalyst (e.g., Brønsted acid) | 35 - 115 minutes | 20 - 78% | Enhanced reaction rates, can be performed at room temperature. | Yields can be variable depending on the substrate. |
In-Depth Analysis of Synthetic Routes
This section provides a detailed examination of each synthetic methodology, complete with reaction mechanisms and a discussion of their practical applications and limitations.
The Hantzsch Thiazole Synthesis: The Classic Workhorse
First described in 1887, the Hantzsch synthesis remains a cornerstone for the preparation of 2-aminothiazoles. The reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[1] Its enduring popularity stems from its reliability and broad substrate scope.
References
Unveiling the Biological Potential of Ethyl 2-aminothiazole-4-carboxylate: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-aminothiazole-4-carboxylate, a heterocyclic compound, has emerged as a scaffold of significant interest in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comparative evaluation of the biological performance of Ethyl 2-aminothiazole-4-carboxylate derivatives against established standard drugs, supported by available experimental data. Due to a lack of publicly available data directly comparing the parent compound, this guide focuses on the biological activities of its closely related derivatives.
Antimicrobial Activity:
Thiazole derivatives have been investigated for their potential to combat bacterial and fungal infections. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Schiff base derivatives of Ethyl 2-aminothiazole-4-carboxylate against common bacterial strains, compared to a standard antibiotic.
Table 1: In Vitro Antibacterial Activity of Ethyl 2-aminothiazole-4-carboxylate Derivatives
| Compound | Test Organism | MIC (µg/mL) | Standard Drug (Ciprofloxacin) MIC (µg/mL) |
| Ethyl 2-{[(E)-phenylmethylidene]amino}-1,3-thiazole-4-carboxylate (2a) | Staphylococcus epidermidis (MDR) | 250 | Not Reported in Study |
| Pseudomonas aeruginosa (MDR) | 375 | Not Reported in Study | |
| Ethyl 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-1,3-thiazole-4-carboxylate (2b) | Staphylococcus epidermidis (MDR) | 250 | Not Reported in Study |
| Pseudomonas aeruginosa (MDR) | 375 | Not Reported in Study | |
| Ethyl 2-{[(E)-(4-hydroxyphenyl)methylidene]amino}-1,3-thiazole-4-carboxylate (2d) | Staphylococcus aureus (MDR) | 250 | Not Reported in Study |
| Escherichia coli (MDR) | 375 | Not Reported in Study | |
| Ethyl 2-{[(E)-(4-nitrophenyl)methylidene]amino}-1,3-thiazole-4-carboxylate (2g) | Staphylococcus aureus (MDR) | 250 | Not Reported in Study |
| Escherichia coli (MDR) | 375 | Not Reported in Study |
*MDR: Multi-Drug Resistant. Data sourced from a study on Schiff base derivatives[1]. It is important to note that direct comparison with Ciprofloxacin under the same experimental conditions was not provided in this specific study. Other studies have reported MIC values for Ciprofloxacin against S. aureus and E. coli to be in the range of 0.15 to 3.25 µM[2].
Anticancer Activity:
The cytotoxic potential of various Ethyl 2-aminothiazole-4-carboxylate derivatives has been evaluated against several cancer cell lines. The following table presents the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting cancer cell growth.
Table 2: In Vitro Anticancer Activity of Ethyl 2-aminothiazole-4-carboxylate Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Standard Drug (Doxorubicin) IC50 (µM) |
| N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamide (8a) | HeLa | 1.3 ± 0.14 | 2.9 - 3.22 |
| U87 | 2.1 ± 0.23 | 0.05 | |
| A549 | > 50 | 0.0086 - >20 | |
| Amino acid conjugate (S3b) | A2780 | 38.56 ± 1.98 | Not Reported in Study |
| A2780CISR | 54.76 ± 2.80 | Not Reported in Study | |
| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | MDA-MB-231 | 3.92 µg/mL | Not Reported in Study |
| HeLa | Not Reported | Not Reported in Study |
*Data for compound 8a and Doxorubicin sourced from a comparative study[3]. Data for amino acid conjugate (S3b) from another study[4]. Data for 2-(2-benzyliden-hydrazinyl)-4-methylthiazole from a separate investigation[5]. Note the variability in Doxorubicin's IC50 values across different studies and cell lines.
Anti-inflammatory Activity:
The anti-inflammatory potential of thiazole derivatives is often assessed through their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Table 3: In Vitro COX Inhibition by a Pyrazoline Derivative of Ethyl 2-aminothiazole-4-carboxylate
| Compound | Enzyme | IC50 (µM) | Standard Drug (Ibuprofen) % Inhibition at 100 µM |
| 1-(4-ethyl carboxylate-thiazol-2-yl)-3,5-di(hetero)aryl-2-pyrazoline (4) | COX-1 | 29.60 ± 1.58 | 58.3 ± 6.2 |
| COX-2 | No Inhibition | 15.2 ± 9.5 |
*Data for the pyrazoline derivative sourced from a study on COX inhibitors[6]. Ibuprofen data from a separate study for comparative context[7].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to assess the biological activities of these compounds.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a substance, which is the lowest concentration that prevents visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared to a turbidity equivalent to the 0.5 McFarland standard.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is calculated from the dose-response curve.
COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Reagent Preparation: Prepare assay buffer, COX probe, cofactor, and human recombinant COX-2 enzyme.
-
Inhibitor Addition: The test compound (inhibitor) is added to the wells of a microplate.
-
Enzyme Addition: The COX-2 enzyme is added to the wells.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid, the substrate for the COX enzyme.
-
Fluorescence Measurement: The fluorescence generated from the enzymatic reaction is measured over time using a fluorescence plate reader. The percentage of inhibition is calculated by comparing the fluorescence in the presence and absence of the inhibitor.
Visualizing the Mechanisms
Understanding the underlying molecular pathways is critical in drug development. The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow and a key signaling pathway often implicated in the anticancer activity of thiazole derivatives.
Caption: Generalized workflow for biological evaluation.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
References
- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Ethyl 2-aminothiazole-4-carboxylate hydrobromide
Essential Safety and Handling Guide for Ethyl 2-aminothiazole-4-carboxylate hydrobromide
This guide provides crucial safety and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE based on available safety data sheets.
| PPE Category | Item | Specifications & Remarks |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Face Shield | A face shield may be required for operations with a higher risk of splashing or dust generation. | |
| Skin Protection | Gloves | Handle with chemical-resistant, impervious gloves.[1][2][3] Always inspect gloves prior to use and use proper glove removal technique. |
| Protective Clothing | Wear fire/flame resistant and impervious clothing.[1] Long-sleeved clothing is recommended.[4] | |
| Lab Coat | A standard lab coat should be worn at all times. | |
| Respiratory Protection | Respirator | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] For high concentrations, use breathing protection.[3] A type N95 (US) respirator is also suggested.[5] |
Note: No quantitative data for occupational exposure limits were available in the reviewed safety data sheets.
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a tightly closed, dry, cool, and well-ventilated place.[1][3] This compound is a combustible solid and should be stored accordingly.[5]
-
Incompatibilities: Keep away from oxidizing agents.
Engineering Controls
-
Ventilation: Handle in a well-ventilated place.[1] Ensure adequate ventilation, especially in confined areas.[6]
-
Safety Stations: Ensure that eyewash stations and safety showers are close to the workstation location.[6]
Handling Procedures
-
PPE: Before handling, ensure all required PPE is worn as specified in the table above.
-
Avoid Dust Formation: Take measures to avoid the formation of dust.[1][3]
-
Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke when using this product. Remove and wash contaminated clothing before reuse.[4]
Emergency Procedures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[3][4]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[3][4]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][3]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[4]
-
Spills: For small spills, dampen the solid material with 60-70% ethanol and transfer to a suitable container for disposal. Use absorbent paper dampened with ethanol to clean up any remaining material. Seal contaminated materials in a vapor-tight plastic bag for disposal.[7]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization
-
Hazardous Waste: This material is classified as hazardous waste.[4]
Waste Collection
-
Containers: Use designated, properly labeled, and closed containers for waste collection.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent paper, and containers, should also be treated as hazardous waste.
Disposal Method
-
Licensed Contractor: Dispose of in accordance with local, state, and federal regulations.[3][4] Arrange for disposal by a licensed professional waste disposal service.
-
Packaging: Ensure waste is securely packaged and labeled before collection.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe chemical handling and disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
